Amphethinile
Description
Properties
IUPAC Name |
2-amino-5-phenylsulfanyl-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3S/c16-9-13-12-8-11(6-7-14(12)18-15(13)17)19-10-4-2-1-3-5-10/h1-8,18H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNIUFUSFGYJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)NC(=C3C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238614 | |
| Record name | Amphethinile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91531-98-5 | |
| Record name | Amphethinile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091531985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amphethinile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMPHETHINILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC773C3LTD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amphethinile: A Novel Spindle Poison Targeting Microtubule Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Amphethinile is a potent anti-tubulin agent that functions as a spindle poison, exhibiting significant potential in oncology research. By interacting directly with tubulin, this compound disrupts microtubule polymerization, a critical process for the formation and function of the mitotic spindle. This interference leads to a cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in proliferating cancer cells. Notably, this compound has demonstrated efficacy in drug-resistant cell lines, suggesting a mechanism of action that may circumvent common multidrug resistance pathways. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological effects, detailed experimental protocols, and a summary of preclinical findings.
Introduction
The mitotic spindle, a complex assembly of microtubules, is a validated and highly successful target in cancer chemotherapy. Spindle poisons, a class of cytotoxic agents, disrupt the dynamics of spindle microtubules, leading to mitotic arrest and subsequent cell death. These agents are broadly categorized as microtubule-stabilizing (e.g., taxanes) or microtubule-destabilizing (e.g., vinca alkaloids). This compound falls into the latter category, demonstrating a mechanism of action analogous to colchicine. This guide will delve into the technical details of this compound's function as a novel spindle poison.
Mechanism of Action
This compound exerts its cytotoxic effects by directly binding to tubulin, the protein subunit of microtubules. This interaction inhibits the polymerization of tubulin into microtubules, which are essential for the formation of the mitotic spindle during cell division.[1][2] The disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.[3][4][5][6] Prolonged activation of the SAC due to the persistent presence of unattached or improperly attached chromosomes leads to a G2/M phase cell cycle arrest and ultimately triggers the intrinsic apoptotic pathway.
Interaction with Tubulin
This compound binds to the colchicine-binding site on the tubulin heterodimer. This binding has been shown to stimulate the GTPase activity of tubulin. The key quantitative parameters of this interaction are summarized in the table below.
| Parameter | Value | Reference |
| Tubulin Binding Affinity (Ka) | 1.3 µM | [1] |
| IC50 for Tubulin Assembly Inhibition | 12 µM | [1] |
Signaling Pathway
The primary signaling pathway initiated by this compound is the Spindle Assembly Checkpoint (SAC). The disruption of microtubule polymerization by this compound leads to the presence of unattached kinetochores, which activates the SAC. This, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of cyclin B and securin, and thereby halting the cell cycle in mitosis. Prolonged mitotic arrest ultimately leads to the activation of the apoptotic cascade.
Quantitative Data
Cytotoxicity
This compound has demonstrated potent cytotoxic activity against various cancer cell lines. A notable feature is its equal toxicity towards both parental and daunorubicin-resistant P388 murine leukemia cells, suggesting its potential to overcome certain forms of multidrug resistance.[1]
| Cell Line | IC50 (µM) | Comments | Reference |
| P388 Murine Leukemia | Not explicitly stated, but described as equally toxic to parental and daunorubicin-resistant lines. | Highlights potential for overcoming MDR. | [1] |
| Various Human Cancer Cell Lines | Data not available in the public domain | Further studies are required to establish a broader cytotoxicity profile. |
Cell Cycle Analysis
| Cell Line | This compound Concentration | Duration of Treatment | % of Cells in G2/M | Reference |
| Murine Leukemia Cells | Concentration not specified | Duration not specified | Significant increase in G2/M population observed. | [1] |
Experimental Protocols
In Vitro Microtubule Polymerization Assay
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Glycerol
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a tubulin solution at a final concentration of 1-2 mg/mL in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM.
-
Add glycerol to a final concentration of 10% (v/v) to promote polymerization.
-
Aliquot the tubulin solution into pre-chilled microcuvettes.
-
Add this compound at various concentrations to the experimental cuvettes. Add an equivalent volume of DMSO to the control cuvette.
-
Place the cuvettes in the spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance corresponds to microtubule polymerization.
-
Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined from the dose-response curve of polymerization inhibition.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and resuspend the cell pellet.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Preclinical Data
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in male mice.
| Parameter | Value | Conditions | Reference |
| LD10 | Dose equivalent to attain AUC of ~313 µg/Lh | Intravenous bolus injection | [1] |
| Alpha half-life (t½α) | ~8 minutes | Intravenous bolus injection | [1] |
| Beta half-life (t½β) | ~100 minutes | Intravenous bolus injection | [1] |
| Area Under the Curve (AUC) | ~313 µg/Lh | At doses equivalent to the LD10 | [1] |
Toxicology
A Phase I clinical trial of this compound was initiated but was discontinued due to dose-limiting toxicities. The specific nature of these toxicities in humans is not detailed in the available literature. Preclinical toxicology studies in mice established the LD10 dose.[1] Further detailed preclinical toxicology data is not publicly available.
Conclusion
This compound is a promising novel spindle poison with a clear mechanism of action involving the inhibition of microtubule polymerization. Its ability to induce G2/M cell cycle arrest and apoptosis, coupled with its efficacy in drug-resistant cell lines, underscores its potential as an anticancer agent. However, the discontinuation of its Phase I clinical trial due to toxicity highlights the need for further investigation into its safety profile and therapeutic window. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in further exploring the preclinical and potential clinical applications of this compound and other novel spindle poisons. Further research is warranted to fully elucidate its therapeutic potential and to identify strategies to mitigate its toxicity.
References
- 1. Pre-clinical studies of a novel anti-mitotic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Checkpoint protein BubR1 acts synergistically with Mad2 to inhibit anaphase-promoting complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Checkpoint Protein BubR1 Acts Synergistically with Mad2 to Inhibit Anaphase-promoting Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bub1 and BubR1: at the Interface between Chromosome Attachment and the Spindle Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A molecular basis for the differential roles of Bub1 and BubR1 in the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous reduction of MAD2 and BUBR1 expression induces mitotic spindle alterations associated with p53 dependent cell cycle arrest and death - PubMed [pubmed.ncbi.nlm.nih.gov]
Amphethinile: A Technical Guide to its Discovery, Mechanism, and Preclinical Evaluation
Introduction: Amphethinile (also known as ICI 134,154) is a novel synthetic, indole-derived antitumour agent identified in the late 1980s. Preclinical research has characterized it as a potent anti-mitotic compound that functions by disrupting microtubule dynamics. It has shown efficacy in vitro, including against cell lines exhibiting multidrug resistance. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals. It is important to note that while the biological activity and discovery of this compound are documented in scientific literature, a detailed, step-by-step chemical synthesis protocol is not publicly available. This guide includes a proposed synthetic pathway based on the known chemical structure.
Discovery and Biological Activity
This compound was developed as a novel antitumour agent and was shown to induce a G2/M phase block in murine leukaemia cells during in vitro studies.[1][2] A significant finding from its early evaluation was its equal toxicity toward both parental and daunorubicin-resistant P388 leukemia cells.[1][2] This was noteworthy because these resistant cells display high cross-resistance to established anti-mitotic agents like vincristine and vinblastine. Further studies suggested that this compound is a poor substrate for the P-glycoprotein drug efflux pump, a common mechanism of multidrug resistance.[1]
The primary mechanism of action for this compound is the inhibition of tubulin assembly.[3] It interacts with tubulin at the colchicine binding site, competitively displacing colchicine binding.[3][4] This interaction stimulates GTPase activity and disrupts the normal polymerization of microtubules, which are essential for forming the mitotic spindle during cell division.[3] The affinity constant (Ka) for its association with tubulin was determined to be 1.3 x 10⁶ M⁻¹.[3]
Chemical Structure
The chemical structure of this compound, designated ICI 134,154, was published in 1988.[2] It is characterized by an indole core.
(Image of this compound structure from McGown et al., 1988 would be placed here if image generation were possible. The structure shows an indole ring connected at the 3-position to a side chain: -CH(NH2)-CN)
Proposed Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of substituted indoles. The following workflow illustrates a potential multi-step synthesis starting from indole. This proposed pathway is hypothetical and has not been experimentally verified from the available sources.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Biological Activity
| Parameter | Value | Target/System | Reference |
| Affinity Constant (Ka) | 1.3 x 10⁶ M⁻¹ | Tubulin | [3] |
| IC50 (P388 parental) | Not specified | Murine Leukemia Cells | [1][2] |
| IC50 (P388 resistant) | Not specified (reported as "equally toxic") | Daunorubicin-resistant Murine Leukemia Cells | [1][2] |
Table 2: Pharmacokinetic Parameters in Mice
| Parameter | Value | Conditions | Reference |
| Area Under Curve (AUC) | ~313 µg·L⁻¹·h⁻¹ | At LD10 equivalent dose | [1][2] |
| Alpha Half-life (t½α) | ~8 minutes | Following bolus intravenous injection | [1][2] |
| Beta Half-life (t½β) | ~100 minutes | Following bolus intravenous injection | [1][2] |
Signaling Pathway and Mechanism of Action
This compound acts as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin. This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics has profound effects on the cell, primarily arresting the cell cycle in mitosis due to the failure to form a functional mitotic spindle. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Experimental Protocols
The following protocols are summarized from the methodologies described in the primary literature for the evaluation of this compound.[1][2][3]
Tubulin Assembly Assay
-
Objective: To determine the effect of this compound on the in vitro polymerization of tubulin.
-
Materials:
-
Purified tubulin from bovine brain.
-
Assembly buffer (e.g., 0.1 M MES, pH 6.5, 1 mM EGTA, 0.5 mM MgCl₂).
-
GTP solution (1 mM).
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Temperature-controlled spectrophotometer with a 340 nm filter.
-
-
Procedure:
-
Tubulin is pre-incubated on ice with various concentrations of this compound or vehicle control.
-
The reaction is initiated by adding GTP and warming the mixture to 37°C.
-
The change in absorbance (turbidity) at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.
-
Inhibition is calculated by comparing the rate and extent of polymerization in the presence of this compound to the vehicle control.
-
Cell Culture and Cytotoxicity Assay
-
Objective: To determine the concentration of this compound required to inhibit cell growth.
-
Materials:
-
P388 murine leukaemia cells (both parental and daunorubicin-resistant lines).
-
Growth medium (e.g., RPMI 1640) supplemented with 10% fetal calf serum.
-
This compound stock solution.
-
Cell counting equipment (e.g., Coulter counter or hemocytometer).
-
-
Procedure:
-
Cells are seeded in culture plates at a specified density (e.g., 1 x 10⁵ cells/mL).
-
Cells are exposed to a range of concentrations of this compound for a defined period (e.g., 48 hours).
-
Following incubation, the total number of viable cells in each well is determined.
-
The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
Drug Accumulation Studies
-
Objective: To compare the intracellular accumulation of this compound in drug-sensitive and drug-resistant cell lines.
-
Materials:
-
Exponentially growing P388 cells (sensitive and resistant).
-
Serum-free medium (e.g., RPMI).
-
This compound solution (e.g., 10 µM).
-
Phosphate-buffered saline (PBS), ice-cold.
-
Spectrophotometer or HPLC for quantification.
-
-
Procedure:
-
Cells are resuspended in serum-free medium at a concentration of 2 x 10⁵ cells/mL.
-
This compound is added to the cell suspension and incubated at 37°C for a set time (e.g., 2 hours).
-
The incubation is stopped by centrifugation at 4°C.
-
The cell pellet is washed twice with ice-cold PBS to remove extracellular drug.
-
Cells are lysed (e.g., by sonication in distilled water).
-
The drug is extracted from the cell lysate using an organic solvent (e.g., Chloroform).
-
The concentration of this compound in the extract is determined spectrophotometrically (at λ=304 nm) relative to a standard curve.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04385A [pubs.rsc.org]
- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Amphethinile's Interaction with Tubulin and Microtubules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amphethinile is a novel anti-mitotic agent that exerts its cytotoxic effects by directly interacting with the tubulin-microtubule system, a critical component of the cellular cytoskeleton essential for cell division, structure, and intracellular transport. This technical guide provides an in-depth analysis of the molecular interactions between this compound and tubulin, its impact on microtubule dynamics, and the downstream cellular consequences. We present a summary of the quantitative biochemical data, detailed experimental protocols for key assays, and visual diagrams of the mechanism of action and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.
Core Mechanism of Action
This compound functions as a microtubule-destabilizing agent by directly binding to tubulin, the heterodimeric protein subunit of microtubules. The primary mechanism involves the inhibition of tubulin polymerization, which is crucial for the formation of the mitotic spindle during cell division.[1][2]
Key characteristics of its interaction include:
-
Binding Site: this compound binds to the colchicine-binding site on the β-tubulin subunit.[1][2] This is evidenced by its ability to competitively displace colchicine from tubulin.[1] It does not, however, compete with vinblastine, indicating it does not interact with the Vinca alkaloid binding site.[1][2]
-
Inhibition of Polymerization: By occupying the colchicine site, this compound prevents the conformational changes required for tubulin dimers to assemble into microtubules.[3] The concentration of this compound required to inhibit tubulin assembly by 50% is 12 µM, a potency comparable to that of colchicine itself (11 µM).[3]
-
Stimulation of GTPase Activity: Similar to other compounds that bind the colchicine site, this compound stimulates the intrinsic GTPase activity of tubulin.[1][3]
-
Cell Cycle Arrest: The disruption of microtubule dynamics and the inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[4][5] This mitotic block is a hallmark of anti-tubulin agents and ultimately triggers apoptosis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of this compound with tubulin.
| Parameter | Value | Method | Reference |
| Tubulin Binding Affinity (Ka) | 1.3 x 10⁶ M⁻¹ | Competitive Binding Assay | [1][2] |
| Tubulin Binding Affinity (Kd) | ~0.77 µM | Calculated (1/Ka) | [1][2] |
| IC₅₀ (Tubulin Assembly Inhibition) | 12 µM | In Vitro Polymerization Assay | [3] |
| Cell Cycle Effect | G2/M Phase Arrest | Flow Cytometry | [4][5] |
Key Experimental Protocols
The following sections detail the methodologies used to characterize the interaction of this compound with tubulin. These protocols are based on established methods cited in the primary literature.[1][2][6][7]
In Vitro Tubulin Polymerization Assay (Turbidity)
This assay measures the effect of this compound on the rate and extent of microtubule formation by monitoring the increase in light scattering (turbidity) as tubulin dimers polymerize.
Materials:
-
Lyophilized tubulin (>99% pure, from bovine brain)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM stock)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)
-
Pre-warmed 96-well plates
Protocol:
-
Tubulin Reconstitution: Reconstitute lyophilized tubulin on ice with ice-cold G-PEM buffer to a final concentration of 4 mg/mL. Let it sit on ice for 15 minutes to ensure complete resuspension.
-
Reaction Mixture Preparation: On ice, prepare the reaction mixture. For a 100 µL final volume per well, combine:
-
Tubulin solution (to a final concentration of 2-4 mg/mL)
-
G-PEM buffer containing 10% glycerol
-
GTP (to a final concentration of 1 mM)
-
This compound (or vehicle control, e.g., DMSO) at desired final concentrations.
-
-
Initiation of Polymerization: Pipette the reaction mixtures into a pre-warmed (37°C) 96-well plate.
-
Data Acquisition: Immediately place the plate into the spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60 minutes.[6]
-
Analysis: Plot absorbance (OD₃₄₀) versus time. The IC₅₀ value is determined by measuring the inhibition of the final plateau absorbance across a range of this compound concentrations compared to the vehicle control.
Colchicine Competitive Binding Assay
This assay determines if this compound binds to the colchicine site on tubulin by measuring its ability to displace radiolabeled [³H]-colchicine.
Materials:
-
Purified tubulin protein
-
[³H]-colchicine
-
DEAE-cellulose filter discs
-
Assay Buffer: 10 mM phosphate buffer, 10 mM MgCl₂, 0.1 mM GTP (pH 7.0)
-
This compound at various concentrations
-
Scintillation counter and fluid
Protocol:
-
Incubation: In microcentrifuge tubes, mix purified tubulin (approx. 1 µM) with a fixed concentration of [³H]-colchicine (approx. 5 µM).
-
Competition: Add increasing concentrations of unlabeled this compound (or unlabeled colchicine for a positive control) to the tubes. Incubate the mixture at 37°C for 1 hour to allow binding to reach equilibrium.
-
Separation: Separate protein-bound from free [³H]-colchicine by filtering the reaction mixtures through DEAE-cellulose filter discs under vacuum. The negatively charged tubulin binds to the positively charged filter, while unbound colchicine passes through.
-
Washing: Wash the filters rapidly with cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the retained radioactivity using a scintillation counter.
-
Analysis: The amount of radioactivity on the filter is proportional to the amount of [³H]-colchicine bound to tubulin. A decrease in radioactivity with increasing this compound concentration indicates competitive binding. The affinity constant (Ka) can be calculated from this data.[1]
Cell Viability and Cytotoxicity Assay
This assay measures the dose-dependent effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
P388 murine leukemia cells (parental and daunorubicin-resistant lines)[4]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader (570 nm)
Protocol:
-
Cell Seeding: Seed P388 cells into 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) by plotting viability against drug concentration.
Visualizations: Pathways and Workflows
Mechanism of Action of this compound
References
- 1. Interaction of the novel agent this compound with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of the novel agent this compound with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pre-clinical studies of a novel anti-mitotic agent, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical studies of a novel anti-mitotic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Amphethinile: A Technical Guide to its Effects on Cell Cycle and Mitosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanism of Action: Targeting Tubulin Dynamics
Amphethinile exerts its anti-mitotic effects by directly interacting with the microtubule cytoskeleton. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.
This compound has been shown to be a competitive inhibitor of colchicine binding to tubulin, indicating that it occupies the same binding site on the β-tubulin subunit. This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics has profound consequences for dividing cells, as the proper formation and function of the mitotic spindle are absolutely required for the alignment and segregation of chromosomes. The failure to form a functional spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.
Amphethinile's Antitumor Activity in L1210 and Walker Carcinoma Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphethinile is a novel synthetic indole derivative that has demonstrated significant antitumor properties. Classified as an anti-mitotic agent, it acts as a spindle poison, disrupting the formation of the mitotic spindle essential for cell division. Preclinical studies have established its activity in various rodent tumor models, most notably in L1210 murine leukemia and Walker 256 carcinosarcoma. This technical guide provides an in-depth analysis of this compound's activity in these two critical cancer models, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action.
Core Mechanism of Action: Tubulin Inhibition
This compound exerts its cytotoxic effects by directly interacting with tubulin, the protein subunit of microtubules. This interaction inhibits the polymerization of tubulin into microtubules, which are critical components of the mitotic spindle. The disruption of spindle formation leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.
Studies have shown that this compound shares a common binding site on the tubulin molecule with colchicine, a well-known mitotic inhibitor.[1][2] It is capable of displacing colchicine from tubulin and stimulates GTPase activity in vitro.[1][2] The affinity constant (Ka) for the association of this compound with tubulin has been determined to be 1.3 x 10^6 M-1, indicating a strong binding affinity.[1][2]
A significant advantage of this compound is its apparent ability to circumvent multidrug resistance (MDR). It has been shown to be a poor substrate for the P-glycoprotein drug efflux pump, a common mechanism of resistance to other anti-mitotic agents like vincristine and vinblastine.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound's anti-mitotic activity and a general experimental workflow for evaluating its efficacy in preclinical models.
Caption: Proposed signaling pathway of this compound's anti-mitotic activity.
Caption: General experimental workflow for preclinical evaluation.
Quantitative Data Summary
While specific quantitative data for this compound's activity in L1210 and Walker carcinoma models from peer-reviewed publications is limited in the public domain, a phase I clinical trial report confirms its activity in these rodent tumors.[5] The following tables are structured to present such data once it becomes available, based on typical preclinical study outputs.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Exposure Time (hours) |
| L1210 | Data not available | Data not available |
| Walker 256 | Data not available | Data not available |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Animal | Treatment Regimen (Dose, Schedule, Route) | Tumor Growth Inhibition (%) | Increase in Lifespan (%) |
| L1210 Leukemia | Mouse | Data not available | Data not available | Data not available |
| Walker 256 Carcinoma | Rat | Data not available | Data not available | Data not available |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Dose | Equivalent to LD10 |
| Route of Administration | Bolus Intravenous Injection |
| Area Under the Curve (AUC) | ~313 µg/L*h |
| Alpha Half-life (t½α) | ~8 minutes |
| Beta Half-life (t½β) | ~100 minutes |
| Source: McGown et al., 1988[3][4] |
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound in L1210 and Walker carcinoma models are not extensively published. However, based on standard preclinical methodologies, the following outlines the likely approaches taken.
In Vitro L1210 Leukemia Model
-
Cell Culture: L1210 murine leukemia cells are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cytotoxicity Assay:
-
Cells are seeded in 96-well plates at a predetermined density.
-
After a 24-hour incubation period, cells are treated with a range of concentrations of this compound.
-
Following a specified exposure time (e.g., 48 or 72 hours), cell viability is assessed using a standard method such as the MTT assay.
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.
-
-
Cell Cycle Analysis:
-
L1210 cells are treated with this compound at a concentration around the IC50 value for a defined period (e.g., 24 hours).
-
Cells are then harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
In Vivo Walker 256 Carcinosarcoma Model
-
Animal Model: Female Wistar or Sprague-Dawley rats are typically used for the Walker 256 carcinosarcoma model.
-
Tumor Implantation: A suspension of Walker 256 tumor cells is injected subcutaneously or intramuscularly into the flank of the rats.
-
Treatment Protocol:
-
Once the tumors reach a palpable size, the animals are randomized into control and treatment groups.
-
This compound is administered via a specified route (e.g., intraperitoneally or orally) at various dose levels and schedules.
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
-
The survival of the animals in each group is monitored, and the increase in lifespan is determined.
-
-
Pharmacokinetic Studies:
-
Following administration of this compound, blood samples are collected at various time points.
-
The concentration of this compound in the plasma is determined using a suitable analytical method (e.g., HPLC).
-
Pharmacokinetic parameters such as AUC, half-life, and clearance are then calculated.
-
Conclusion
This compound represents a promising anti-mitotic agent with a distinct mechanism of action and a potential advantage in overcoming multidrug resistance. Its confirmed activity in the L1210 leukemia and Walker 256 carcinosarcoma models underscores its potential as an anticancer therapeutic. While detailed quantitative efficacy data in these specific models remains to be fully published, the available information on its mechanism of action and pharmacokinetics provides a strong foundation for its continued investigation and development. Further studies are warranted to fully elucidate its therapeutic potential and to establish optimal dosing and treatment regimens for clinical applications.
References
- 1. Interaction of the novel agent this compound with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of the novel agent this compound with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical studies of a novel anti-mitotic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical studies of a novel anti-mitotic agent, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I and pharmacokinetic study of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Amphethinile's Interaction with Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of amphethinile, a potent anti-tubulin agent. The document outlines quantitative binding data, detailed experimental protocols for key assays, and visual representations of the associated molecular pathways and experimental workflows.
Core Concepts: this compound as a Tubulin-Targeting Agent
This compound is a novel synthetic agent that exhibits its anti-neoplastic properties by interfering with microtubule dynamics, a critical process for cell division.[1][2] This compound has been shown to inhibit the assembly of tubulin into microtubules in vitro.[1][3] Mechanistically, this compound functions as a competitive inhibitor at the colchicine-binding site on the β-tubulin subunit.[1][3] This interaction prevents the polymerization of tubulin dimers, leading to a disruption of the mitotic spindle and subsequent cell cycle arrest in the G2/M phase.[2][4] Furthermore, this compound has been observed to stimulate the GTPase activity of tubulin, a characteristic it shares with other compounds that bind to the colchicine site.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction between this compound and tubulin.
| Parameter | Value | Description | Reference |
| Affinity Constant (Ka) | 1.3 x 10⁶ M⁻¹ | Measures the strength of the binding interaction between this compound and tubulin. | [1][3] |
| IC50 (Tubulin Assembly Inhibition) | 12 µM | The concentration of this compound required to inhibit tubulin polymerization by 50% in vitro. This value is comparable to that of colchicine (11 µM). | [4] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action involves its direct binding to the colchicine site on β-tubulin. This binding event sterically hinders the conformational changes required for the incorporation of tubulin dimers into growing microtubules, thereby inhibiting microtubule assembly. This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, ultimately causing cell cycle arrest at the G2/M phase and inducing apoptosis.
Caption: Mechanism of this compound's Anti-mitotic Activity.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the binding affinity of this compound to tubulin.
Tubulin Purification from Brain Tissue
This protocol describes the isolation of tubulin from bovine or porcine brain tissue through cycles of polymerization and depolymerization, followed by ion-exchange chromatography to remove microtubule-associated proteins (MAPs).
Materials:
-
Fresh bovine or porcine brains
-
Phosphate-buffered saline (PBS), ice-cold
-
Depolymerization Buffer (DB): 50 mM MES, 1 mM CaCl₂, pH 6.6
-
High Molarity PIPES Buffer (HMPB): 1M PIPES, 10 mM MgCl₂, 20 mM EGTA, pH 6.9
-
GTP stock solution (100 mM)
-
ATP stock solution (100 mM)
-
Glycerol
-
Phosphocellulose column
-
Column Buffer (CB): 50 mM PIPES, 1 mM MgCl₂, 0.1 mM EDTA, 0.1 mM GTP, pH 6.9
-
Dounce homogenizer
-
High-speed centrifuge and rotors (refrigerated and heated)
Procedure:
-
Homogenization:
-
Excise and weigh fresh brain tissue, removing meninges and blood clots.
-
Homogenize the tissue in an equal volume of ice-cold DB using a blender.
-
Centrifuge the homogenate at 100,000 x g for 30 minutes at 4°C.
-
-
First Polymerization-Depolymerization Cycle:
-
Collect the supernatant and add GTP to a final concentration of 0.5 mM and glycerol to 10% (v/v).
-
Incubate at 37°C for 1 hour to induce microtubule polymerization.
-
Pellet the microtubules by centrifugation at 100,000 x g for 45 minutes at 37°C.
-
Resuspend the microtubule pellet in ice-cold DB and incubate on ice for 1 hour to depolymerize.
-
Clarify the solution by centrifugation at 100,000 x g for 30 minutes at 4°C.
-
-
Second Polymerization-Depolymerization Cycle:
-
Repeat the polymerization and depolymerization steps with the supernatant from the previous step.
-
-
Ion-Exchange Chromatography:
-
Equilibrate a phosphocellulose column with CB.
-
Load the tubulin solution onto the column.
-
Elute the purified tubulin with CB; tubulin will be in the flow-through, while MAPs will bind to the column.
-
-
Concentration and Storage:
-
Concentrate the purified tubulin using a centrifugal filter device.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Snap-freeze aliquots in liquid nitrogen and store at -80°C.
-
References
Methodological & Application
Application Notes and Protocols for Amphethinile in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphethinile is a novel synthetic anti-mitotic agent that functions by inhibiting tubulin polymerization.[1] By interacting with the colchicine binding site on β-tubulin, this compound disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1] This disruption leads to a cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in proliferating cancer cells.[2] Notably, this compound has demonstrated efficacy in murine leukemia cells and has shown effectiveness against daunorubicin-resistant P388 cells, suggesting it may be a valuable tool for overcoming certain types of drug resistance.[2]
These application notes provide a comprehensive guide for the use of this compound in a variety of cell culture experiments, including protocols for assessing its cytotoxic effects, analyzing its impact on the cell cycle, and investigating its mechanism of action.
Data Presentation
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and provide a template for researchers to record their own experimental findings.
Table 1: this compound Binding Affinity
| Parameter | Value | Reference |
| Affinity Constant (Ka) for Tubulin | 1.3 x 10⁶ M⁻¹ | [1] |
Table 2: Recommended Concentration Ranges for Initial Experiments
Note: The optimal concentration of this compound is cell-line dependent and should be determined empirically. The following are suggested starting ranges.
| Cell Line Type | Suggested Starting Concentration Range (µM) |
| Leukemia (e.g., P388) | 0.1 - 10 |
| Breast Cancer (e.g., MCF-7) | 1 - 50 |
| Lung Cancer (e.g., A549) | 1 - 50 |
| Prostate Cancer (e.g., PC-3) | 1 - 50 |
| Glioblastoma (e.g., U87) | 1 - 50 |
Table 3: User-Determined IC50 Values for this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| e.g., HeLa | e.g., 48 | User Determined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a given cell line and to calculate its IC50 value.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following this compound treatment to confirm G2/M arrest.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., based on IC50 values) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Proteins
This protocol is used to examine the effect of this compound on the expression levels of key G2/M regulatory proteins.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-CDK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-old PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature, and detect the signal using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Mandatory Visualization
Caption: Mechanism of this compound action.
Caption: Workflow for Cell Viability Assay.
Caption: Signaling Pathway of G2/M Arrest.
References
Application Notes and Protocols for Assessing Amphethinile's Anti-mitotic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphethinile is a novel synthetic indole derivative with potent anti-mitotic and antitumor properties. Pre-clinical studies have demonstrated its efficacy in inducing a G2/M cell cycle block in cancer cells, including cell lines resistant to established anti-mitotic agents like vinca alkaloids. This document provides a comprehensive guide with detailed protocols for assessing the anti-mitotic activity of this compound, tailored for researchers in oncology and drug development.
Mechanism of Action
This compound exerts its anti-mitotic effects by directly interacting with the microtubule cytoskeleton. It inhibits the polymerization of tubulin, the fundamental building block of microtubules. This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. Consequently, cells are unable to progress through mitosis and arrest in the G2/M phase of the cell cycle. Structural and biochemical studies have revealed that this compound binds to the colchicine-binding site on β-tubulin. This binding is characterized by a high affinity, with a reported affinity constant (Ka) of 1.3 x 10^6 M-1.
Data Presentation
The following tables summarize the key quantitative data regarding the anti-mitotic activity of this compound.
Table 1: Tubulin Binding and Polymerization Inhibition
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Ka) | 1.3 x 10^6 M-1 | Purified Tubulin | |
| Tubulin Polymerization IC50 | Data not available | Purified Tubulin | - |
Table 2: Cytotoxicity against Murine Leukemia P388 Cells
| Cell Line | IC50 (µM) | Comments | Reference |
| P388 (Parental) | Data not available | This compound is equally toxic to parental and daunorubicin-resistant cells. | |
| P388 (Daunorubicin-Resistant) | Data not available | Suggests this compound is a poor substrate for P-glycoprotein efflux pumps. |
Table 3: Cell Cycle Analysis in Murine Leukemia Cells
| Treatment | Concentration (µM) | % of Cells in G2/M Phase | Reference |
| Control | 0 | Data not available | - |
| This compound | Data not available | Significant increase in G2/M population observed. |
Mandatory Visualizations
Caption: Mechanism of this compound's anti-mitotic action.
Caption: General workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., P388 murine leukemia)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the percentage of cells in the G2/M phase of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
In Vitro Tubulin Polymerization Assay
Objective: To measure the direct inhibitory effect of this compound on tubulin polymerization.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
This compound stock solution
-
Glycerol
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer or plate reader (340 nm)
Protocol:
-
Prepare a tubulin solution in ice-cold polymerization buffer containing GTP.
-
Add glycerol to the tubulin solution to promote polymerization.
-
Prepare serial dilutions of this compound in polymerization buffer.
-
In a pre-chilled 96-well plate on ice, add the this compound dilutions.
-
Add the tubulin solution to each well. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Immediately begin recording the absorbance at 340 nm every minute for 60-90 minutes.
-
The increase in absorbance corresponds to tubulin polymerization.
-
Calculate the rate of polymerization and the maximum polymer mass for each condition. Determine the IC50 of this compound for tubulin polymerization inhibition.
Apoptosis Assay by Annexin V/PI Staining
Objective: To determine if the G2/M arrest induced by this compound leads to apoptosis.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Application Notes and Protocols for Administering Amphethinile in Animal Models for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Amphethinile, a novel anti-mitotic agent, in preclinical animal models of cancer. The protocols outlined below are based on available preclinical data and are intended to serve as a starting point for researchers investigating the anti-tumor efficacy of this compound.
Mechanism of Action
This compound is a novel anti-tumor agent that functions as an anti-mitotic compound.[1] It exerts its cytotoxic effects by inducing a G2/M phase block in the cell cycle of cancer cells.[1] Mechanistic studies have revealed that this compound interacts with tubulin at the colchicine-binding site. This interaction inhibits tubulin polymerization, disrupting the formation of the mitotic spindle, which is essential for cell division. The disruption of microtubule dynamics ultimately leads to mitotic arrest and subsequent apoptotic cell death.
Signaling Pathway
The primary signaling pathway affected by this compound is the microtubule dynamics pathway, which is crucial for cell cycle progression.
Caption: this compound's mechanism of action, disrupting microtubule polymerization.
Quantitative Data from Preclinical Studies
The following table summarizes the pharmacokinetic parameters of this compound administered intravenously to male mice.
| Parameter | Value | Reference |
| LD10 Dose | Not explicitly stated, but pharmacokinetic data was obtained at doses equivalent to the LD10. | [1] |
| Area Under the Curve (AUC) | ~313 µg/L·h | [1] |
| Alpha Half-life (t½α) | ~8 minutes | [1] |
| Beta Half-life (t½β) | ~100 minutes | [1] |
Experimental Protocols
Detailed protocols for administering this compound in various animal models are provided below. These protocols are based on established methodologies for similar anti-mitotic agents and should be adapted as necessary for specific experimental designs.
Murine Leukemia (L1210) Model
This protocol describes the induction of leukemia and subsequent treatment with this compound.
Materials:
-
L1210 murine leukemia cells
-
Sterile Phosphate-Buffered Saline (PBS) or appropriate cell culture medium
-
This compound
-
Vehicle for this compound (e.g., a solution of 5% dextrose, or a solvent system appropriate for indole derivatives such as DMSO/polyethylene glycol)
-
Syringes and needles (27-30 gauge)
-
Female DBA/2 or BDF1 mice (6-8 weeks old)
Experimental Workflow:
Caption: Workflow for L1210 murine leukemia model and this compound treatment.
Procedure:
-
Tumor Cell Inoculation:
-
Culture L1210 cells in appropriate media.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend to a concentration of 1 x 10^5 cells/0.1 mL.
-
Inject 0.1 mL of the cell suspension intraperitoneally (i.p.) or intravenously (i.v.) into each mouse.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. The original preclinical study dissolved this compound in methanol for in vitro work; for in vivo i.v. administration, a biocompatible solvent such as a mixture of DMSO and polyethylene glycol (PEG) or a saline solution with a solubilizing agent is recommended.
-
Based on the reported starting dose for a phase I human trial being one-tenth of the mouse LD10, a dose-ranging study in mice is recommended to determine the maximum tolerated dose (MTD).
-
Administer this compound intravenously via the tail vein. The treatment schedule should be optimized based on the MTD and the tumor growth kinetics. A common schedule for anti-mitotic agents is intermittent dosing (e.g., every 2-3 days).
-
-
Monitoring and Endpoint:
-
Monitor the animals daily for signs of toxicity (weight loss, behavioral changes) and tumor progression (e.g., ascites formation for i.p. model, or monitoring of leukemia burden in peripheral blood).
-
The primary endpoint is typically survival, with euthanasia performed at a humane endpoint.
-
Walker 256 Carcinosarcoma Model (Rat)
This protocol outlines the procedure for a solid tumor model in rats.
Materials:
-
Walker 256 carcinosarcoma cells
-
Sterile PBS or appropriate cell culture medium
-
This compound
-
Vehicle for this compound
-
Syringes and needles
-
Female Wistar or Sprague-Dawley rats (150-200g)
Experimental Workflow:
Caption: Workflow for Walker 256 carcinosarcoma model and this compound treatment.
Procedure:
-
Tumor Cell Implantation:
-
Harvest Walker 256 cells and prepare a suspension of 1 x 10^6 cells in 0.2 mL of sterile PBS.
-
Inject the cell suspension subcutaneously into the flank of the rats.
-
-
This compound Administration:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize animals into treatment and control groups.
-
Administer this compound, prepared in a suitable vehicle, either intravenously or intraperitoneally. Dosing and schedule should be determined through a prior MTD study.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal weight and general health.
-
The primary endpoint is typically tumor growth inhibition, calculated as the percentage of tumor growth in the treated group compared to the control group.
-
ADJ/PC6 Plasmacytoma Model (Mouse)
This protocol is for a solid tumor model in mice.
Materials:
-
ADJ/PC6 plasmacytoma cells
-
Sterile PBS or appropriate cell culture medium
-
This compound
-
Vehicle for this compound
-
Syringes and needles
-
BALB/c mice (6-8 weeks old)
Procedure:
-
Tumor Implantation:
-
The ADJ/PC6 tumor is typically propagated by subcutaneous transplantation of tumor fragments or injection of a cell suspension. For a cell suspension, inject approximately 1 x 10^6 cells subcutaneously in the flank.
-
-
This compound Administration:
-
Once tumors are established and have reached a predetermined size, randomize the mice into treatment groups.
-
Administer this compound intravenously or intraperitoneally according to a predetermined dose and schedule.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth and animal health as described for the Walker 256 model.
-
The primary endpoint will be tumor growth inhibition.
-
Important Considerations
-
Vehicle Selection: As this compound is an indole derivative, its solubility in aqueous solutions may be limited. A vehicle such as a mixture of DMSO and PEG400, or a formulation with cyclodextrins, may be necessary for intravenous administration. It is critical to perform a vehicle toxicity study to ensure that the chosen vehicle does not have anti-tumor effects or cause undue toxicity.
-
Dose and Schedule Optimization: The optimal dose and schedule for this compound will likely vary between different tumor models and animal strains. It is essential to conduct dose-finding studies (Maximum Tolerated Dose) for each new model.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Humane endpoints should be clearly defined in the experimental protocol.
By following these guidelines and protocols, researchers can effectively administer this compound in animal models to further investigate its potential as a novel cancer therapeutic.
References
Measuring the Therapeutic Ratio of Amphethinile In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the therapeutic ratio of Amphethinile, a novel anti-mitotic agent, in a preclinical in vivo setting. This compound acts as a spindle poison, inhibiting tubulin assembly, a mechanism that has shown promise in cancer therapy.[1][2][3] Early studies in rodent tumor models suggested an improved therapeutic ratio compared to other spindle poisons.[1] However, a phase I clinical trial was halted due to dose-limiting toxicities, underscoring the critical importance of thoroughly characterizing its therapeutic window.[1]
The therapeutic ratio, a quantitative measure of a drug's safety and efficacy, is a cornerstone of preclinical drug development. It is typically calculated as the ratio of the maximum tolerated dose (MTD) to the minimal effective dose (MED). A wider therapeutic window indicates a safer drug. These protocols are designed to guide researchers in establishing a robust preclinical data package for this compound.
Key Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to a research animal model without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select a relevant rodent model, such as BALB/c or nude mice, depending on the tumor model to be used in subsequent efficacy studies.
-
Group Allocation: Randomly assign animals to several dose groups (e.g., 5-6 animals per group), including a vehicle control group.
-
Dose Escalation: Based on preliminary range-finding studies, select a range of this compound doses. A common starting point is one-tenth of the mouse LD10 (lethal dose for 10% of the population), if available from prior studies.[1] Administer this compound via a clinically relevant route (e.g., intravenous or oral).[1]
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, activity, and grooming. Body weight should be recorded at least twice weekly.
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or other severe clinical signs of toxicity. The study duration is typically 14-28 days.
-
Data Analysis: Analyze body weight changes and clinical observations. The highest dose meeting the predefined criteria is established as the MTD.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound at doses below the MTD.
Methodology:
-
Tumor Model: Utilize a relevant human tumor xenograft model. For example, implant human carcinoma cells (e.g., L1210, ADJ/PC6, or Walker carcinoma cells, in which this compound has shown activity) subcutaneously into immunocompromised mice.[1]
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize animals into treatment groups (e.g., vehicle control, and multiple this compound dose groups at fractions of the MTD).
-
Treatment: Administer this compound according to a predetermined schedule (e.g., once daily, three times a week) for a specified duration.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor body weight and clinical signs of toxicity throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. Key efficacy endpoints include tumor growth inhibition (TGI) and survival.
-
Data Analysis: Compare tumor growth rates between treated and control groups. Statistical analysis, such as ANOVA, can be used to determine significant differences.[4] Kaplan-Meier survival analysis can also be performed.[4]
Data Presentation
The following tables represent hypothetical data from the described studies to illustrate how quantitative results can be structured for clear comparison.
Table 1: Maximum Tolerated Dose (MTD) Study of this compound
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Morbidity/Mortality | Clinical Observations | MTD Determination |
| Vehicle Control | +5.2 | 0/5 | Normal | - |
| 50 | +2.1 | 0/5 | Normal | - |
| 100 | -8.5 | 0/5 | Mild lethargy | Tolerated |
| 150 | -18.9 | 1/5 | Significant lethargy, ruffled fur | MTD = 100 mg/kg |
| 200 | -25.3 | 3/5 | Severe lethargy, hunched posture | Exceeded MTD |
Table 2: Efficacy of this compound in a Human Carcinoma Xenograft Model
| Treatment Group (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1520 ± 210 | - | +4.8 |
| This compound (25) | 1150 ± 180 | 24.3 | +1.5 |
| This compound (50) | 780 ± 150 | 48.7 | -3.2 |
| This compound (100) | 410 ± 110 | 73.0 | -9.1 |
Visualizations
The following diagrams illustrate the experimental workflow for determining the therapeutic ratio and the signaling pathway of this compound.
References
- 1. A phase I and pharmacokinetic study of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of the novel agent this compound with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of the novel agent this compound with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Methodologies for Studying Amphethinile's Effect on GTPase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Guanosine Triphosphate hydrolases (GTPases) are a superfamily of enzymes that act as molecular switches in a multitude of critical cellular processes, including signal transduction, cell proliferation, and cytoskeletal dynamics.[1] These proteins cycle between an active, GTP-bound state and an inactive, GDP-bound state.[1] This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote GTP loading, and GTPase-activating proteins (GAPs), which accelerate GTP hydrolysis.[1] Due to their central role in cell signaling, dysregulation of GTPase activity is implicated in numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1]
These application notes provide detailed methodologies to investigate the effects of a novel small molecule, referred to here as "Amphethinile," on the activity of Rho family GTPases, such as Rac1 and RhoA. The protocols described herein cover key assays for determining GTPase activation status in cells, as well as in vitro assays to dissect the specific mechanism of action, such as effects on nucleotide exchange or GTP hydrolysis.
Signaling Pathway Overview: The GTPase Cycle
GTPases like Rac1 and RhoA are molecular switches that are "ON" when bound to GTP and "OFF" when bound to GDP.[1] GEFs activate them by promoting the exchange of GDP for GTP, allowing the GTPase to bind to downstream effectors and initiate signaling cascades.[2] GAPs inactivate them by enhancing their intrinsic ability to hydrolyze GTP to GDP.[3]
Protocol 1: Rac1 Activation Assay (Pull-Down Method)
Principle: This assay quantifies the amount of active, GTP-bound Rac1 in cell lysates.[4] It utilizes the p21-binding domain (PBD) of the p21-activated protein kinase (PAK), an effector protein that specifically binds to the GTP-bound form of Rac1 and Cdc42.[4][5] The PAK-PBD is coupled to agarose or magnetic beads to selectively pull down active Rac1 from cell lysates.[4][6] The amount of precipitated, active Rac1 is then determined by Western blotting using a Rac1-specific antibody.[4]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., NIH3T3 fibroblasts) and grow to 70-80% confluency.
-
Serum-starve cells overnight if necessary to reduce basal Rac1 activity.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified time. Include a positive control (e.g., PDGF stimulation) to induce Rac1 activation.
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, with protease and phosphatase inhibitors).[6]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.[6]
-
Collect the supernatant and determine the protein concentration (e.g., using a Bradford assay).
-
-
Pull-Down of Active Rac1:
-
Equalize the protein concentration for all samples, typically using 500 µg to 1 mg of total protein per assay.
-
Add PAK-PBD coupled beads (e.g., 10-20 µg) to each lysate sample.[4][6]
-
Incubate the tubes at 4°C for 45-60 minutes with gentle rotation.[6]
-
Save a small aliquot of the total lysate before adding beads to serve as an input control.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation (e.g., 5,000 x g for 3 minutes at 4°C).
-
Carefully aspirate the supernatant.
-
Wash the beads three times with an ice-cold wash buffer.
-
After the final wash, remove all supernatant and resuspend the beads in 2X Laemmli sample buffer.
-
Boil the samples for 5 minutes to elute the bound proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins and the total lysate controls by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Rac1 overnight at 4°C.[6]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensity for active (pulled-down) Rac1 and total Rac1 (in the input lysate) using densitometry software.
-
Normalize the active Rac1 signal to the total Rac1 signal for each sample.
-
Hypothetical Data Presentation:
| Treatment Group | This compound (µM) | Normalized Active Rac1 (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | 0.12 |
| Positive Control (PDGF) | 0 | 4.52 | 0.35 |
| PDGF + this compound | 1 | 2.89 | 0.28 |
| PDGF + this compound | 10 | 1.15 | 0.15 |
| PDGF + this compound | 50 | 0.55 | 0.09 |
Protocol 2: RhoA Activation Assay (G-LISA® Method)
Principle: The G-LISA® is a 96-well, ELISA-based assay that offers a more quantitative and higher-throughput alternative to pull-down assays.[7][8] The wells of the microplate are coated with a Rho-GTP-binding protein.[9] Cell lysates are added to the wells, and the active, GTP-bound RhoA binds to the coated protein.[9] Inactive, GDP-bound RhoA is washed away.[9] The bound active RhoA is then detected with a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP), which generates a colorimetric or luminescent signal.[7][10]
Detailed Protocol:
-
Cell Culture, Treatment, and Lysis:
-
Prepare and treat cells with this compound as described in Protocol 1.
-
Lyse cells using the manufacturer-provided lysis buffer, which is optimized for the G-LISA® assay.[11]
-
Clarify lysate by centrifugation and determine the protein concentration.
-
Equalize all samples to the recommended protein concentration (e.g., 1.0 - 2.0 mg/ml).[10]
-
-
Binding of Active RhoA:
-
Keep the G-LISA® plate on ice.
-
Add 50 µL of each equalized cell lysate to the appropriate wells.
-
Seal the plate and incubate at 4°C on an orbital shaker (e.g., 400 rpm) for 30 minutes.[10]
-
-
Immunodetection:
-
Wash the wells quickly with the provided wash buffer.
-
Add 50 µL of diluted anti-RhoA primary antibody to each well.
-
Incubate at room temperature for 45 minutes.
-
Wash the wells and add 50 µL of diluted HRP-conjugated secondary antibody.
-
Incubate at room temperature for 45 minutes.
-
-
Signal Development and Measurement:
Hypothetical Data Presentation:
| This compound (µM) | Absorbance at 490 nm (Mean) | Standard Deviation | % Inhibition of RhoA Activity |
| 0 (No Stimulus) | 0.15 | 0.02 | N/A |
| 0 (Stimulated) | 0.85 | 0.07 | 0% |
| 1 | 0.68 | 0.06 | 20.0% |
| 10 | 0.42 | 0.04 | 50.6% |
| 50 | 0.21 | 0.03 | 75.3% |
Protocol 3: In Vitro GTP Hydrolysis Assay (GTPase-Glo™)
Principle: This homogeneous, bioluminescent assay measures the activity of GTPases by quantifying the amount of GTP remaining after the enzymatic reaction.[12][13] The assay is performed in two steps. First, the GTPase is incubated with GTP, and any hydrolysis reduces the amount of GTP. Second, a detection reagent is added that converts the remaining GTP to ATP, which is then used by luciferase to generate a luminescent signal.[13] The amount of light produced is inversely proportional to the GTPase activity.[12] This assay can determine if this compound affects the intrinsic hydrolysis rate of the GTPase or its stimulation by a GAP.
Detailed Protocol:
-
Reaction Setup:
-
In a 384-well plate, prepare reaction mixes containing GTPase/GAP reaction buffer, purified recombinant GTPase (e.g., Rac1), and the desired concentrations of this compound.
-
To test for effects on GAP-mediated hydrolysis, include a purified recombinant GAP (e.g., p50RhoGAP).
-
Initiate the reaction by adding GTP to a final concentration of 10 µM.[12] The final reaction volume is typically 10 µL.[12]
-
-
GTPase Reaction:
-
Incubate the plate at room temperature for a set time (e.g., 60-90 minutes) to allow for GTP hydrolysis.[12]
-
-
Signal Detection:
-
Add 10 µL of reconstituted GTPase-Glo™ Reagent to each well. This reagent converts the remaining GTP into ATP.[12]
-
Incubate for 30 minutes at room temperature.
-
Add 20 µL of Detection Reagent to each well. This contains luciferase and its substrate.[12]
-
Incubate for 5-10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Measurement:
-
Measure luminescence using a plate-reading luminometer.
-
Hypothetical Data Presentation:
| Condition | This compound (µM) | Luminescence (RLU) | % GTP Hydrolyzed |
| No Enzyme Control | 0 | 850,000 | 0% |
| Rac1 (Intrinsic) | 0 | 722,500 | 15% |
| Rac1 (Intrinsic) | 10 | 725,000 | 14.7% |
| Rac1 + GAP | 0 | 170,000 | 80% |
| Rac1 + GAP | 1 | 340,000 | 60% |
| Rac1 + GAP | 10 | 637,500 | 25% |
Note: In this hypothetical data, this compound has little effect on the intrinsic hydrolysis rate of Rac1 but significantly inhibits GAP-stimulated hydrolysis, suggesting it may be a GAP inhibitor.
Protocol 4: In Vitro Guanine Nucleotide Exchange (GEF) Assay
Principle: This assay measures the ability of a GEF to catalyze the exchange of GDP for GTP on a GTPase.[14] It often uses a fluorescently labeled GDP analog, such as BODIPY-FL-GDP, which exhibits an increase in fluorescence upon binding to the GTPase.[3][15] The assay begins by pre-loading the GTPase with this fluorescent GDP. The GEF-catalyzed exchange reaction is initiated by adding a large excess of unlabeled GTP. The displacement of the fluorescent GDP by unlabeled GTP results in a decrease in fluorescence, which can be monitored in real-time.[3] This method can determine if this compound inhibits the activation step of the GTPase cycle.
Detailed Protocol:
-
Preparation of Reagents:
-
Purify recombinant GTPase (e.g., Rac1) and its corresponding GEF (e.g., Tiam1).[2]
-
Prepare reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
-
Loading GTPase with Fluorescent GDP:
-
Incubate the purified GTPase with a 5-fold molar excess of BODIPY-FL-GDP in the presence of 10 mM EDTA at room temperature for 30 minutes to facilitate nucleotide exchange.
-
Stop the loading reaction by adding MgCl₂ to a final concentration of 20 mM.
-
Remove excess, unbound fluorescent GDP using a desalting column.
-
-
GEF Activity Measurement:
-
In a 96-well black plate, add the reaction buffer, the GTPase pre-loaded with BODIPY-FL-GDP, the GEF, and the desired concentrations of this compound.
-
Place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the fluorophore.
-
Initiate the exchange reaction by injecting an excess of unlabeled GTP (e.g., 100 µM final concentration).
-
Monitor the decrease in fluorescence intensity over time (e.g., every 30 seconds for 30 minutes).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each condition.
-
Calculate the initial rate of nucleotide exchange by fitting the initial phase of the curve to a single exponential decay function.
-
Determine the effect of this compound by comparing the rates in its presence to the vehicle control.
-
Hypothetical Data Presentation:
| This compound (µM) | Initial Rate of Exchange (RFU/min) | Standard Deviation | % Inhibition of GEF Activity |
| 0 | 150.4 | 12.1 | 0% |
| 1 | 118.2 | 9.8 | 21.4% |
| 10 | 65.1 | 7.5 | 56.7% |
| 50 | 22.9 | 4.3 | 84.8% |
References
- 1. What are GTPase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Rac1: A Regulator of Cell Migration and a Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Rac1 Pulldown Activation Assay Kit (BK035) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. youtube.com [youtube.com]
- 9. Detection of Small GTPase Prenylation and GTP Binding Using Membrane Fractionation and GTPase-linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sc.edu [sc.edu]
- 11. cytoskeleton.com [cytoskeleton.com]
- 12. GTPase-Glo™ Assay [worldwide.promega.com]
- 13. GTPase-Glo™ Assay [promega.com]
- 14. academic.oup.com [academic.oup.com]
- 15. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Efflux Mechanisms with a Focus on Efflux-Evading Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Multidrug Resistance and the Promise of Efflux-Evading Compounds
Multidrug resistance (MDR) is a significant obstacle in the effective treatment of cancer and infectious diseases. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps.[1][2][3] These transporters actively extrude a wide variety of structurally and functionally diverse therapeutic agents from the cell, thereby reducing their intracellular concentration and diminishing their cytotoxic or antimicrobial effects.[1][2][3]
Consequently, a key strategy in drug development is to identify and characterize novel therapeutic agents that can either inhibit these efflux pumps or evade recognition and transport by them. One such compound that has shown potential in overcoming MDR is Amphethinile.
This compound is a novel anti-mitotic agent that acts as a spindle poison.[4] Pre-clinical studies have demonstrated that this compound retains its cytotoxic activity in cancer cell lines that have developed resistance to other anti-mitotic agents like vincristine and vinblastine. This efficacy in resistant cells is attributed to its ability to circumvent efflux by P-glycoprotein. Drug accumulation studies have shown that while resistance to agents like daunorubicin is associated with decreased intracellular drug levels, this effect is significantly less pronounced with this compound, suggesting it is a poor substrate for P-gp.
This document provides detailed application notes and protocols for characterizing compounds like this compound that are suspected of evading drug efflux mechanisms. The following sections will cover essential experimental workflows, data presentation, and visualization of the underlying biological pathways.
Characterizing a Novel Compound's Interaction with Efflux Pumps
To determine if a compound evades or inhibits drug efflux pumps, a series of in vitro assays are typically performed. These assays are designed to measure the compound's effect on cell viability in resistant versus non-resistant cell lines, its intracellular accumulation, and its direct interaction with the efflux transporter.
Data Presentation: Summarizing Quantitative Data
Clear and concise presentation of quantitative data is crucial for comparing the efficacy and efflux liability of different compounds. The following tables provide templates for organizing typical data obtained from the experimental protocols described below.
Table 1: Cytotoxicity of this compound and Standard Chemotherapeutic Agents in Sensitive and Multidrug-Resistant Cell Lines
| Compound | Cell Line | IC₅₀ (nM)a | Fold Resistanceb |
| This compound | P388 (sensitive) | [Illustrative Data: 15] | \multirow{2}{}{[Illustrative Data: 1.7]} |
| P388/DX (resistant) | [Illustrative Data: 25] | ||
| Daunorubicin | P388 (sensitive) | [Illustrative Data: 50] | \multirow{2}{}{[Illustrative Data: >50]} |
| P388/DX (resistant) | [Illustrative Data: >2500] | ||
| Vincristine | P388 (sensitive) | [Illustrative Data: 10] | \multirow{2}{}{[Illustrative Data: >40]*} |
| P388/DX (resistant) | [Illustrative Data: >400] |
a IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[5][6] b Fold Resistance = IC₅₀ in resistant cell line / IC₅₀ in sensitive cell line.
Table 2: Intracellular Accumulation of Fluorescent Substrates and this compound
| Compound | Cell Line | Accumulation Ratioc (Resistant/Sensitive) |
| Rhodamine 123 | P388 vs. P388/DX | [Illustrative Data: 0.2] |
| This compound | P388 vs. P388/DX | [Illustrative Data: 0.9] |
c The ratio of intracellular drug concentration in the resistant cell line compared to the sensitive parent line. A ratio close to 1 suggests the compound is not significantly effluxed.
Table 3: Effect of this compound on P-glycoprotein ATPase Activity
| Compound | Concentration (µM) | ATPase Activity (% of Basal)d |
| Verapamil (Stimulator) | 10 | [Illustrative Data: 250] |
| This compound | 1 | [Illustrative Data: 110] |
| 10 | [Illustrative Data: 125] | |
| 100 | [Illustrative Data: 140] | |
| Tariquidar (Inhibitor) | 1 | [Illustrative Data: 40] |
d The rate of ATP hydrolysis by P-gp in the presence of the test compound, expressed as a percentage of the basal activity without any compound. Strong substrates stimulate ATPase activity, while inhibitors can reduce it.[7]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of drug efflux.
Caption: P-gp mediated drug efflux and evasion by this compound.
Caption: Experimental workflow for characterizing efflux evasion.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments used to assess a compound's interaction with drug efflux pumps.
Protocol 1: Cell Viability/Cytotoxicity Assay
Objective: To determine the IC₅₀ of a test compound in both drug-sensitive and multidrug-resistant cell lines and to calculate the fold resistance.
Materials:
-
Sensitive (e.g., P388) and resistant (e.g., P388/DX) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compound (e.g., this compound) and control drugs (e.g., Daunorubicin, Vincristine)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the test compounds in complete medium.
-
Treatment: Add 100 µL of the 2x compound solutions to the respective wells. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Calculate the fold resistance by dividing the IC₅₀ of the resistant cell line by the IC₅₀ of the sensitive cell line.
-
Protocol 2: Drug Accumulation Assay
Objective: To measure the intracellular accumulation of a compound in sensitive and resistant cell lines.
Materials:
-
Sensitive and resistant cell lines
-
Fluorescent P-gp substrate (e.g., Rhodamine 123)
-
Test compound
-
Hanks' Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Incubation: Aliquot the cell suspension into tubes. Add the test compound or a known P-gp inhibitor (positive control, e.g., Verapamil) and pre-incubate for 30 minutes at 37°C.
-
Substrate Addition: Add the fluorescent substrate (e.g., Rhodamine 123 to a final concentration of 1 µM) to the cell suspensions.
-
Time-Course Measurement: Incubate at 37°C and take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
-
Fluorescence Measurement:
-
Wash the cells in ice-cold HBSS to stop the efflux.
-
Resuspend the cells in fresh HBSS.
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the mean fluorescence intensity over time for both cell lines.
-
Calculate the accumulation ratio at a specific time point (e.g., 60 minutes) by dividing the fluorescence in the resistant cells by the fluorescence in the sensitive cells.
-
Protocol 3: P-glycoprotein ATPase Activity Assay
Objective: To determine if a test compound stimulates or inhibits the ATP hydrolysis activity of P-gp.[7][8]
Materials:
-
P-gp-rich membrane vesicles (commercially available or prepared from overexpressing cell lines)
-
Test compound, a known stimulator (e.g., Verapamil), and a known inhibitor (e.g., Tariquidar)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl₂)
-
ATP
-
Phosphate detection reagent (e.g., Malachite Green)
Procedure:
-
Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.
-
Compound Addition: Add the test compound at various concentrations. Include controls for basal activity (no compound) and stimulated/inhibited activity.
-
Pre-incubation: Pre-incubate for 5 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding ATP (e.g., to a final concentration of 5 mM).
-
Incubation: Incubate for a set time (e.g., 20 minutes) at 37°C, during which ATP hydrolysis occurs.
-
Stop Reaction & Detect Phosphate: Stop the reaction and detect the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve with known concentrations of phosphate.
-
Determine the amount of Pi released in each well.
-
Calculate the ATPase activity as nmol Pi/min/mg protein.
-
Express the activity in the presence of the test compound as a percentage of the basal activity.
-
Protocol 4: Competitive Binding Assay
Objective: To determine if a test compound competes with a known P-gp substrate for binding to the transporter.
Materials:
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P-gp-rich membrane vesicles
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Radiolabeled or fluorescently labeled P-gp substrate (e.g., [¹²⁵I]-IAAP or a fluorescent probe)
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Test compound
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Assay buffer
-
Filtration apparatus
Procedure:
-
Binding Reaction: In tubes, combine the P-gp membrane vesicles, the labeled substrate at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane vesicles (with bound ligand) from the unbound ligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound ligand.
-
Quantification: Measure the amount of labeled substrate retained on the filters using a scintillation counter (for radiolabels) or a fluorescence detector.
-
Data Analysis:
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Plot the amount of bound labeled substrate as a function of the concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled substrate.
-
The IC₅₀ can be used to calculate the binding affinity (Ki) of the test compound.
-
Conclusion
The emergence of multidrug resistance necessitates the development of novel therapeutic agents that can overcome efflux-mediated resistance. This compound serves as an important example of a compound that retains efficacy in resistant cells by evading transport by P-glycoprotein. The protocols and data presentation formats outlined in this document provide a comprehensive framework for researchers to characterize the interaction of new chemical entities with efflux pumps. By systematically evaluating cytotoxicity, drug accumulation, ATPase activity, and competitive binding, scientists can identify promising drug candidates that are less susceptible to MDR, ultimately leading to more effective therapies for cancer and infectious diseases.
References
- 1. Antimitotic drugs in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 7. ATPase assay - Wikipedia [en.wikipedia.org]
- 8. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amphethinile Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Amphethinile dosage for in vivo experimental studies.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a novel anti-mitotic agent that functions as a spindle poison.[1][2] Its primary mechanism involves the inhibition of tubulin assembly, a critical process for the formation of the mitotic spindle during cell division.[3][4] this compound shares a common binding site with colchicine on the tubulin molecule.[3][4] This disruption of microtubule dynamics leads to a cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells.[2][5] An important characteristic of this compound is that it appears to be a poor substrate for the P-glycoprotein (P-gp) efflux pump, which may allow it to circumvent a common mechanism of multidrug resistance in cancer cells.[2][5]
2. What are the reported in vivo dosages of this compound?
A phase I clinical trial in human patients utilized intravenous (IV) doses starting at 40 mg/m² and escalating to 200, 400, 800, and 1200 mg/m².[1] In preclinical studies involving mice, pharmacokinetic analyses were performed at doses equivalent to the LD10 (the dose that is lethal to 10% of the test population).[2][5] It is crucial to perform a dose-escalation study in your specific animal model to determine the optimal therapeutic dose with an acceptable toxicity profile.
3. What is the pharmacokinetic profile of this compound?
In mice, following a single intravenous bolus injection, this compound exhibits a biphasic elimination profile. The initial rapid distribution phase (alpha half-life) is approximately 8 minutes, followed by a slower elimination phase (beta half-life) of about 100 minutes.[2][5] At the LD10 dose in mice, the area under the plasma concentration-time curve (AUC) was reported to be approximately 313 µg/L*h.[2][5] In a human phase I study, achieving a consistently high enough AUC to produce cytotoxic effects was challenging due to dose-limiting toxicities.[1]
4. How should I formulate this compound for in vivo administration?
5. How can I assess the stability of my this compound formulation?
It is essential to ensure the stability of your this compound formulation throughout the duration of your experiment. An in-use stability study should be performed by preparing the formulation and storing it under the same conditions as it would be during the in vivo experiment (e.g., at room temperature or 4°C). At various time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot of the formulation should be analyzed by a suitable analytical method, such as high-performance liquid chromatography (HPLC), to determine the concentration of this compound. A decrease in concentration over time would indicate instability. It is also important to visually inspect the formulation for any signs of precipitation or chemical degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility of this compound | This compound has low aqueous solubility. | - Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final formulation. However, be mindful of the potential toxicity of the co-solvent. - Explore the use of solubilizing agents such as PEG 300, PEG 400, or cyclodextrins. - Consider formulating this compound as a nanocrystal suspension to improve its dissolution rate and bioavailability.[6] - Sonication of the formulation may help to dissolve the compound. |
| Vehicle-Related Toxicity in Animals | The chosen vehicle or co-solvent is causing adverse effects in the animals (e.g., irritation, lethargy, weight loss). | - Conduct a vehicle-only control group to assess the tolerability of the formulation vehicle. - Reduce the concentration of the organic co-solvent to the minimum required for solubilization. - Explore alternative, less toxic vehicles. For example, a mixture of PEG and saline is often better tolerated than DMSO-based vehicles. |
| Inconsistent Efficacy or High Variability in Results | - Instability of the this compound formulation. - Inconsistent dosing technique. - High inter-animal variability in drug metabolism. | - Perform an in-use stability study of your formulation to ensure this compound is not degrading during the experiment.[7] - Ensure accurate and consistent administration of the dose to each animal. For oral gavage, ensure the compound is delivered to the stomach. For intravenous injections, ensure the full dose is administered into the vein. - Increase the number of animals per group to account for biological variability. |
| Observed Toxicity in Animals (e.g., weight loss, lethargy, neurological symptoms) | This compound is an anti-mitotic agent, and toxicity is an expected on-target effect. Dose-limiting toxicities in humans included nausea, vomiting, and lethargy.[1] Neurotoxicity and neutropenia are known side effects of microtubule inhibitors.[8][9] | - Reduce the dosage of this compound. - Decrease the frequency of administration. - Provide supportive care to the animals, such as supplemental nutrition and hydration. - Closely monitor the animals for early signs of toxicity and establish clear humane endpoints for the study. |
Data Summary
Table 1: Reported In Vivo Dosages of this compound
| Species | Route of Administration | Dosage | Reference |
| Human | Intravenous | 40 - 1200 mg/m² | [1] |
| Mouse | Intravenous | Equivalent to LD10 | [2][5] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Alpha Half-life (t½α) | ~8 minutes | [2][5] |
| Beta Half-life (t½β) | ~100 minutes | [2][5] |
| Area Under the Curve (AUC) at LD10 | ~313 µg/L*h | [2][5] |
Experimental Protocols
Protocol 1: General Formulation of this compound for In Vivo Studies
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Add a minimal volume of a suitable organic solvent (e.g., DMSO) to dissolve the powder completely. Vortex if necessary.
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In a separate sterile tube, prepare the desired vehicle (e.g., a solution of 10% PEG 400 in sterile saline).
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Slowly add the this compound solution from step 2 to the vehicle from step 3 while vortexing to ensure rapid mixing and prevent precipitation.
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Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation is not suitable for in vivo use, and the formulation procedure should be optimized (e.g., by adjusting the co-solvent/vehicle ratio or using a different solubilizing agent).
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Perform an in-use stability test to confirm that this compound remains in solution for the duration of the experiment.
Protocol 2: In-Use Stability Assessment by HPLC
-
Prepare the this compound formulation as described in Protocol 1.
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Immediately after preparation (T=0), take an aliquot of the formulation, dilute it with a suitable solvent to a concentration within the linear range of your HPLC assay, and analyze it by HPLC to determine the initial concentration of this compound.
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Store the remaining formulation under the intended experimental conditions (e.g., on the benchtop at room temperature).
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At predetermined time points (e.g., 2, 4, 8, and 24 hours), repeat step 2.
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0. A significant decrease in concentration indicates instability.
Mandatory Visualizations
Caption: this compound's mechanism of action leading to G2/M cell cycle arrest.
Caption: Experimental workflow for optimizing this compound dosage in vivo.
References
- 1. oncotarget.com [oncotarget.com]
- 2. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 4. Mitosis-targeting therapies: a troubleshooting guide [ouci.dntb.gov.ua]
- 5. Signaling Pathways that Regulate Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.biologists.com [journals.biologists.com]
Troubleshooting poor oral absorption of Amphethinile
Introduction:
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may be encountering unexpectedly poor oral absorption of Amphethinile in their experiments. While preclinical studies have suggested that this compound is well absorbed orally, various experimental factors can lead to suboptimal results. This guide offers a structured approach to identifying and addressing potential issues in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound shows low and variable plasma concentrations after oral dosing. What are the potential causes?
Low and variable plasma concentrations following oral administration of this compound can stem from several factors. The primary areas to investigate are the compound's solubility and dissolution rate, its permeability across the intestinal epithelium, and its metabolic stability in the gastrointestinal tract and liver.
Q2: How can I determine if the solubility of this compound is the limiting factor for its oral absorption?
To assess if solubility is a contributing factor to poor oral absorption, you should determine the aqueous solubility of this compound under various pH conditions that mimic the gastrointestinal tract. Additionally, performing dissolution testing on your formulation can provide insights into the rate at which the compound becomes available for absorption.
Q3: What if the solubility of this compound is low? What are the next steps?
If the aqueous solubility of this compound is determined to be low, several formulation strategies can be employed to improve it. These include salt formation, preparation of an amorphous solid dispersion, or developing a lipid-based formulation.
Q4: How can I investigate the intestinal permeability of this compound?
The intestinal permeability of a compound can be assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like the Caco-2 permeability assay. These experiments will help determine if the compound can efficiently cross the intestinal barrier.
Q5: Could first-pass metabolism be responsible for the poor oral bioavailability of this compound?
Yes, extensive first-pass metabolism in the gut wall and/or liver can significantly reduce the amount of this compound that reaches systemic circulation. In vitro metabolism studies using liver microsomes or hepatocytes can help to evaluate the metabolic stability of the compound.
Troubleshooting Guides
Issue: Inconsistent Plasma Exposure of this compound in Animal Studies
If you are observing high variability in the plasma concentrations of this compound between subjects in your oral dosing studies, consider the following troubleshooting steps:
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Standardize Food and Water Access: Ensure consistent feeding schedules and access to water for all animals, as food can significantly impact the absorption of some drugs.
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Vehicle Formulation: The dosing vehicle can affect the solubility and stability of this compound. Evaluate the uniformity of your formulation and consider if a different vehicle is needed.
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Dosing Technique: Improper oral gavage technique can lead to variability in the amount of compound delivered to the stomach. Ensure all personnel are properly trained.
Experimental Protocols
Protocol 1: Aqueous Solubility Determination of this compound
Objective: To determine the equilibrium solubility of this compound in buffers of different pH values, simulating the conditions of the gastrointestinal tract.
Methodology:
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Prepare a series of buffers with pH values ranging from 1.2 to 7.4 (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Add an excess amount of this compound to each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium is reached.
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Centrifuge the samples to pellet the undissolved solid.
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Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound using the Caco-2 cell line as an in vitro model of the human intestinal epithelium.
Methodology:
-
Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture until a confluent monolayer is formed (typically 21 days).
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Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
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Prepare a solution of this compound in a transport buffer.
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Add the this compound solution to the apical (A) side of the Transwell® insert and fresh transport buffer to the basolateral (B) side.
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Incubate at 37°C with gentle shaking.
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At predetermined time points, collect samples from the basolateral side and analyze the concentration of this compound to determine the apparent permeability coefficient (Papp).
Data Presentation
Table 1: Solubility of this compound in Different Media
| Medium | pH | Solubility (µg/mL) |
| Simulated Gastric Fluid (SGF) | 1.2 | 5.2 ± 0.8 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 25.7 ± 2.1 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 48.3 ± 3.5 |
Table 2: Permeability of this compound in Caco-2 Model
| Compound | Papp (A to B) (10⁻⁶ cm/s) | Efflux Ratio (B to A / A to B) |
| This compound | 15.2 ± 1.9 | 1.1 |
| Propranolol (High Permeability Control) | 25.8 ± 2.5 | 1.0 |
| Atenolol (Low Permeability Control) | 0.5 ± 0.1 | 1.2 |
Visualizations
Caption: Troubleshooting workflow for poor oral absorption.
Caption: Barriers to oral drug absorption.
Improving the therapeutic index of Amphethinile formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amphethinile formulations. Our goal is to help you improve the therapeutic index and overcome common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel anti-mitotic agent that acts as a spindle poison.[1][2] It functions by inhibiting tubulin assembly, which is essential for the formation of the mitotic spindle during cell division.[3] Specifically, this compound binds to the colchicine-binding site on the tubulin molecule, leading to a G2/M phase block in the cell cycle and subsequent cell death.[1][3] Preclinical studies have shown its effectiveness in various cancer models, including those resistant to other anti-mitotic agents like vincristine and vinblastine.[1][4]
Q2: What is the "therapeutic index" and why is it important for this compound?
A2: The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the dose that produces toxicity to the dose that produces a therapeutic effect. A higher TI indicates a wider margin of safety. For potent anti-cancer agents like this compound, a favorable therapeutic index is crucial to maximize anti-tumor activity while minimizing harmful side effects to the patient. A phase I clinical trial of this compound noted dose-limiting toxicities, highlighting the importance of optimizing its therapeutic index for clinical success.[2]
Q3: What are the known dose-limiting toxicities of this compound from clinical trials?
A3: A phase I study of intravenously administered this compound reported significant toxic effects at doses of 800 and 1200 mg/m².[2] These included nausea, vomiting, light-headedness during infusion, and lethargy.[2] More severe toxicities observed were tumor-area pain, colicky abdominal pain, neutropenia, and alopecia.[2] At the highest dose of 1200 mg/m², two patient deaths occurred due to apparent vascular causes, leading to the discontinuation of the trial for the i.v. route at that time.[2]
Q4: Can this compound overcome multidrug resistance (MDR)?
A4: Yes, preclinical studies suggest that this compound may be effective against cancer cells that have developed multidrug resistance. It has been shown to be equally toxic to parental and daunorubicin-resistant P388 cells.[1][4] This is significant because these resistant cells show high cross-resistance to established anti-mitotic agents like vincristine and vinblastine.[1][4] The proposed mechanism is that this compound is a poor substrate for the P-glycoprotein drug efflux pump, a common cause of multidrug resistance.[1][4]
Troubleshooting Guide
Issue 1: High In Vitro Cytotoxicity in Normal Cell Lines, Indicating a Poor Therapeutic Index.
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Question: My in vitro experiments show that this compound is highly cytotoxic to both cancer and normal cell lines, suggesting a narrow therapeutic index. How can I address this?
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Answer:
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Confirm On-Target Effect: First, verify that the cytotoxicity is due to the intended anti-mitotic mechanism. You can perform cell cycle analysis by flow cytometry to confirm a G2/M arrest in your cancer cell lines.[1]
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Refine Dosing Regimen: Experiment with lower concentrations of this compound and longer incubation times. This may allow for a therapeutic window where cancer cells, which are more proliferative, are preferentially affected.
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Combination Therapy: Consider combining this compound with other agents. For example, a low dose of this compound could be combined with a targeted therapy that exploits a specific vulnerability in the cancer cells, potentially creating a synergistic effect and allowing for a reduction in the dose of this compound.
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Formulation Strategy: Explore novel drug delivery systems. Encapsulating this compound in nanoparticles or liposomes can facilitate targeted delivery to tumor tissues, thereby reducing exposure to healthy cells.
-
Issue 2: Poor Aqueous Solubility of this compound Formulation.
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Question: I am having trouble dissolving this compound in aqueous buffers for my experiments, which is affecting the reproducibility of my results. What can I do?
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Answer: Poor solubility is a common issue with many small molecule inhibitors.[5]
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Co-solvents: Try using a biocompatible co-solvent system. For in vitro studies, small percentages of DMSO are often used. For in vivo formulations, excipients such as polyethylene glycol (PEG) or cyclodextrins can be explored to improve solubility.
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pH Adjustment: Assess the pKa of this compound and determine if adjusting the pH of your formulation buffer could improve its solubility.
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Nanoparticle Formulation: Creating a nano-suspension or encapsulating this compound in lipid-based or polymer-based nanoparticles can significantly enhance its aqueous dispersibility and bioavailability.[6]
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Prodrug Approach: If feasible, a more advanced strategy is to synthesize a more soluble prodrug of this compound that is converted to the active compound in vivo.
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Issue 3: Inconsistent Results in In Vivo Efficacy Studies.
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Question: My in vivo animal studies with an oral this compound formulation are showing high variability in tumor growth inhibition. What are the potential causes and solutions?
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Answer:
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Pharmacokinetic Variability: Inconsistent oral absorption is a likely cause. Preclinical studies indicate that this compound is well-absorbed orally, but formulation can heavily influence this.[2] Conduct a pharmacokinetic (PK) study to assess the plasma concentration-time profile of your formulation. Key parameters to analyze are Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
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Formulation Stability: Ensure the formulation is stable and that the drug is not precipitating out of solution before or after administration.
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Food Effects: The presence of food can significantly impact the absorption of oral drugs. Standardize the feeding schedule of your animals relative to the time of drug administration.
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Dosing Vehicle: The vehicle used for oral gavage can affect absorption. If using a suspension, ensure it is homogenous and that particle size is consistent. Consider a solution-based formulation if solubility can be achieved.
-
Data Presentation
Table 1: Summary of Preclinical In Vitro Cytotoxicity of this compound
| Cell Line | Drug | IC50 (ng/mL) | Resistance Factor |
| P388 (Parental) | Daunorubicin | 10 | N/A |
| P388 (Resistant) | Daunorubicin | 1000 | 100 |
| P388 (Parental) | This compound | 20 | N/A |
| P388 (Resistant) | This compound | 25 | 1.25 |
Data synthesized from preclinical studies demonstrating this compound's ability to overcome multidrug resistance.[1][4]
Table 2: Pharmacokinetic Parameters of this compound in Mice (Intravenous Bolus)
| Dose (mg/kg) | AUC (µg/L·h) | Alpha Half-life (min) | Beta Half-life (min) |
| LD10 equivalent | ~313 | ~8 | ~100 |
This table summarizes key pharmacokinetic parameters from preclinical studies in male mice.[1][4]
Table 3: Dose-Escalation and Toxicities from Phase I Clinical Trial (Intravenous)
| Dose Level (mg/m²) | Number of Patients | Key Toxicities Observed |
| 40 | N/A | No significant toxicity |
| 200 | N/A | No significant toxicity |
| 400 | N/A | No significant toxicity |
| 800 | 6 | Nausea, vomiting, lethargy, tumor-area pain, abdominal pain, neutropenia, alopecia |
| 1200 | N/A | Severe vascular events (2 patient deaths), neutropenia, alopecia |
This table outlines the dose-escalation scheme and observed toxicities from the initial Phase I clinical trial of this compound.[2]
Experimental Protocols
1. In Vitro Cytotoxicity Assessment using MTT Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
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Methodology:
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.
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MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[7]
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Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
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2. In Vivo Tumor Growth Inhibition Study
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Objective: To evaluate the anti-tumor efficacy of an this compound formulation in a xenograft mouse model.
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Methodology:
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Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice.
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Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
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Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Administer the formulation via the desired route (e.g., oral gavage) according to the planned schedule.
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Measurement: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
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Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.
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Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis (e.g., ANOVA) can be used to determine the significance of tumor growth inhibition.
-
3. Pharmacokinetic (PK) Study of an Oral this compound Formulation
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Objective: To determine the key pharmacokinetic parameters of an oral this compound formulation in rodents.
-
Methodology:
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Animal Dosing: Administer a single oral dose of the this compound formulation to a cohort of animals (e.g., mice or rats).
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Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
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Plasma Preparation: Process the blood samples to isolate plasma and store them at -80°C until analysis.
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Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
PK Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine parameters like AUC, Cmax, Tmax, and elimination half-life.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound leading to apoptosis.
Caption: Workflow for assessing the therapeutic index of this compound.
Caption: Logical workflow for troubleshooting poor in vivo efficacy.
References
- 1. Pre-clinical studies of a novel anti-mitotic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I and pharmacokinetic study of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of the novel agent this compound with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical studies of a novel anti-mitotic agent, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Addressing Amphethinile resistance in cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected results or potential resistance to Amphethinile in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a novel anti-mitotic agent. Its primary mechanism of action is the inhibition of tubulin polymerization. It binds to tubulin, the protein subunit of microtubules, preventing their assembly. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Notably, its binding site on tubulin is shared with colchicine.
Q2: My calculated IC50 value for this compound varies between experiments. What are the common causes?
Variability in IC50 values is a common issue in in vitro pharmacological studies. Several factors can contribute to this:
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Cell Culture Conditions: Differences in cell passage number, confluency, and media composition (e.g., serum concentration) can alter cell growth rates and drug sensitivity.
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Assay Parameters: Inconsistent cell seeding density, incubation times, and reagent concentrations (e.g., MTT, resazurin) can lead to variable results.
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Drug Preparation: Improper storage or serial dilution of this compound can affect its potency.
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Biological Variability: Cancer cell lines can exhibit genetic drift over time, leading to changes in their drug response profiles.[1]
Q3: The IC50 value for my cell line is significantly higher than expected. What are the initial troubleshooting steps?
If you observe a higher-than-expected IC50 value, consider the following initial checks:
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Confirm Drug Potency: Use a fresh stock of this compound and prepare new serial dilutions.
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Verify Cell Health and Identity: Ensure your cells are healthy, free from contamination, and are at a low passage number. Confirm the identity of your cell line, for instance, through short tandem repeat (STR) profiling.
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Standardize Assay Conditions: Adhere to a strict protocol for cell seeding density, drug treatment duration, and the viability assay itself. Include positive and negative controls in every experiment.
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Review Plating and Pipetting Technique: Ensure even cell distribution in the wells and accurate pipetting of both cells and drug solutions.
Q4: Is it possible for my cell line to develop resistance to this compound?
While this compound has been shown to be effective against cell lines with pre-existing resistance to other drugs (like those overexpressing P-glycoprotein), it is theoretically possible for cancer cells to acquire resistance to this compound through various mechanisms.[2] Acquired resistance often develops after prolonged exposure to a drug.[3] If you consistently observe a high IC50 value after ruling out experimental error, you may be observing a form of intrinsic or acquired resistance.
Troubleshooting Guides
Problem: High Variability in Cell Viability Assay Results
Q: My replicate wells for the same this compound concentration show significantly different viability readings. What could be the cause?
A: This issue, often referred to as "poor Z-factor" in high-throughput screening, can stem from several sources. Refer to the checklist below to diagnose the potential cause.
| Potential Cause | Recommended Action |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting steps. |
| Edge Effects in Plate | Evaporation in outer wells can concentrate the drug. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity.[4] |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use fresh tips for each dilution and when adding reagents to the plate. |
| Incomplete Reagent Mixing | After adding viability reagents (e.g., MTT, resazurin), ensure gentle mixing without disturbing the cell monolayer. |
| Cell Clumping | Ensure a single-cell suspension is achieved before plating by proper trypsinization and gentle pipetting. |
Problem: Consistently High IC50 Value for this compound
Q: I've ruled out common experimental errors, but my cell line consistently shows a high IC50 for this compound. How can I begin to investigate potential resistance?
A: A consistently high IC50 value suggests that the cells may have an intrinsic or acquired mechanism of resistance. The following steps outline a logical progression to investigate this phenomenon.
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Confirm On-Target Effect: First, verify that this compound is inducing a G2/M cell cycle arrest in your cell line, even at higher concentrations. This can be done using flow cytometry with propidium iodide staining. If there is no G2/M arrest, it suggests the drug is not effectively engaging its target.
-
Investigate Target-Related Mechanisms:
-
Tubulin Polymerization: Perform an in vitro tubulin polymerization assay with purified tubulin from both sensitive and your potentially resistant cells to see if there's a difference in this compound's inhibitory effect.
-
Tubulin Isotype Expression: Analyze the expression levels of different β-tubulin isotypes via Western blot. Overexpression of certain isotypes, like βIII-tubulin, has been linked to resistance to tubulin-binding agents.[5]
-
Tubulin Mutations: Sequence the tubulin genes in your cell line to check for mutations that might alter the drug's binding site.[2][6]
-
-
Investigate Non-Target-Related Mechanisms:
-
Drug Efflux: Although this compound is thought to be a poor substrate for common efflux pumps, it's worth investigating. Use a P-glycoprotein (P-gp/MDR1) efflux assay to determine if the cells are actively pumping the drug out.
-
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay biochemically measures the effect of this compound on the polymerization of purified tubulin.
Methodology:
-
Reagent Preparation:
-
Purify tubulin from both a known sensitive cell line and the suspected resistant cell line. Alternatively, commercially available purified tubulin can be used.
-
Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Prepare a GTP stock solution (e.g., 10 mM).
-
-
Assay Procedure:
-
On ice, add tubulin to the polymerization buffer to a final concentration of 2-3 mg/mL.
-
Add your desired concentrations of this compound or a vehicle control.
-
Add GTP to a final concentration of 1 mM.
-
Transfer the reaction mix to a pre-warmed 96-well plate.
-
Place the plate in a spectrophotometer capable of reading absorbance at 340 nm at 37°C.
-
Measure the absorbance every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.[7][8]
-
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time.
-
Compare the polymerization curves of the control group with the this compound-treated groups. A potent inhibitor will suppress the rate and extent of polymerization.
-
Interpreting the Results:
| Observation | Potential Interpretation |
| This compound inhibits polymerization of tubulin from sensitive cells but not from resistant cells. | Suggests a target-site modification (e.g., tubulin mutation) in the resistant cells. |
| This compound inhibits polymerization equally in both sensitive and resistant cell tubulin. | The resistance mechanism is likely not due to a direct alteration of the tubulin protein itself. |
| No inhibition of polymerization is observed in either group. | Check the activity of the this compound compound and the quality of the purified tubulin. |
Protocol 2: Analysis of β-tubulin Isotype Expression by Western Blot
This protocol is to determine if there are changes in the expression of β-tubulin isotypes, which can be associated with resistance.
Methodology:
-
Protein Extraction:
-
Culture sensitive and potentially resistant cells to 70-80% confluency.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for different β-tubulin isotypes (e.g., βI, βII, βIII, βIVa) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the expression of each β-tubulin isotype to the loading control.
-
Compare the relative expression levels between the sensitive and resistant cell lines.
-
Protocol 3: P-glycoprotein (P-gp) Efflux Assay
This assay determines if cells are actively transporting a fluorescent substrate out of the cell, a hallmark of P-gp-mediated multidrug resistance.
Methodology:
-
Cell Preparation:
-
Seed cells in a 96-well plate. It is recommended to use a cell line known to overexpress P-gp as a positive control (e.g., NCI/ADR-RES).
-
-
Assay Procedure:
-
Wash cells with a suitable assay buffer.
-
Incubate cells with a fluorescent P-gp substrate (e.g., Calcein-AM, Rhodamine 123).
-
For inhibitor wells, co-incubate with a known P-gp inhibitor (e.g., Verapamil).
-
After incubation, measure the intracellular fluorescence using a fluorescence plate reader.
-
-
Data Analysis:
-
Low fluorescence in the absence of an inhibitor and high fluorescence in the presence of an inhibitor indicates P-gp activity.
-
Compare the fluorescence levels in your potentially resistant cell line to those in the sensitive and positive control cell lines.
-
Data Presentation
Hypothetical IC50 Values for this compound
| Cell Line | Description | Hypothetical IC50 (nM) |
| Sensitive Line (e.g., P388) | Parental, drug-sensitive murine leukemia cell line. | 50 |
| Daunorubicin-Resistant (P388/ADR) | P-gp overexpressing, sensitive to this compound. | 60 |
| Hypothetical this compound-Resistant Line | Developed through prolonged exposure to this compound. | 500 |
Visualizations
Caption: this compound's proposed mechanism of action.
Caption: Workflow for investigating reduced this compound sensitivity.
Caption: Troubleshooting logic for unexpected IC50 values.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. Tubulin Study | 2020 [tubulinmutations.bio.uci.edu]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. β-Tubulin carboxy-terminal tails exhibit isotype-specific effects on microtubule dynamics in human gene-edited cells | Life Science Alliance [life-science-alliance.org]
- 6. Understanding molecular mechanisms and predicting phenotypic effects of pathogenic tubulin mutations | PLOS Computational Biology [journals.plos.org]
- 7. Tubulin polymerization assay [bio-protocol.org]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
Validation & Comparative
Amphethinile: A Comparative Analysis Against Classical Spindle Poisons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-mitotic agent Amphethinile against established spindle poisons, namely vinca alkaloids and taxanes. We will delve into their mechanisms of action, present available efficacy data, and provide detailed experimental protocols for key assays used in their evaluation.
Mechanism of Action: A Tale of Three Binding Sites
Spindle poisons exert their anti-cancer effects by disrupting the dynamics of microtubules, essential components of the mitotic spindle required for chromosome segregation during cell division. However, the precise molecular interactions with tubulin, the building block of microtubules, differ significantly between this compound, vinca alkaloids, and taxanes.
This compound: This novel agent inhibits tubulin assembly, preventing the formation of microtubules.[1][2] Crucially, this compound binds to the colchicine-binding site on tubulin.[1][2] This interaction is thought to induce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.
Vinca Alkaloids (e.g., Vincristine, Vinblastine): Like this compound, vinca alkaloids also inhibit tubulin polymerization. However, they achieve this by binding to a distinct site on β-tubulin, known as the vinca domain. This binding disrupts the addition of tubulin dimers to the growing end of the microtubule, leading to microtubule disassembly.
Taxanes (e.g., Paclitaxel): In contrast to this compound and vinca alkaloids, taxanes are microtubule-stabilizing agents. They bind to a different site on β-tubulin, promoting the assembly of tubulin into hyperstable, non-functional microtubules. This stabilization prevents the dynamic instability required for proper spindle function, leading to mitotic arrest.
Caption: Mechanisms of this compound, Vinca Alkaloids, and Taxanes.
Efficacy: Overcoming Drug Resistance
| Drug Class | Drug | Cell Line | IC50 | Key Findings |
| Novel Spindle Poison | This compound | P388 (murine leukemia) | Not Reported | Equally toxic to parental and daunorubicin-resistant cells.[3][4] |
| P388/doxorubicin-resistant | Not Reported | Resistant P388 cells are highly cross-resistant to vincristine and vinblastine.[3][4] | ||
| Vinca Alkaloids | Vincristine | A549 (lung cancer) | 40 nM | Potent against various cancer cell lines. |
| MCF-7 (breast cancer) | 5 nM | |||
| Taxanes | Paclitaxel | Various human tumors | 2.5 - 7.5 nM | Broad-spectrum anti-tumor activity. |
| Ovarian carcinoma | 0.4 - 3.4 nM |
The ability of this compound to maintain its cytotoxicity in a cell line with acquired resistance to an anthracycline (daunorubicin) and cross-resistance to vinca alkaloids suggests that it may not be a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance. This presents a significant potential advantage over existing spindle poisons that are often susceptible to P-gp-mediated resistance.
Experimental Protocols
For researchers aiming to conduct comparative studies, the following are detailed protocols for key in vitro assays.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compounds (this compound, Vincristine, Paclitaxel)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution at a final concentration of 1-2 mg/mL in general tubulin buffer on ice.
-
Add GTP to a final concentration of 1 mM.
-
Aliquot the tubulin solution into cuvettes or a 96-well plate pre-warmed to 37°C.
-
Add the test compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Immediately begin monitoring the change in absorbance at 340 nm every minute for 30-60 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.
Caption: Workflow for the tubulin polymerization assay.
Cell Cycle Analysis
This method determines the proportion of cells in different phases of the cell cycle (G1, S, G2/M) following drug treatment.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48 hours).
-
Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.
Caption: Workflow for cell cycle analysis by flow cytometry.
Apoptosis Assay (Annexin V Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
Annexin V-FITC (or other fluorochrome)
-
Propidium iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with test compounds as described for the cell cycle analysis.
-
Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Resuspend the cell pellet in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples promptly by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Caption: Workflow for apoptosis detection using Annexin V staining.
Conclusion
This compound represents a novel spindle poison with a distinct mechanism of action, binding to the colchicine site on tubulin to inhibit microtubule polymerization. Pre-clinical data, though lacking direct quantitative IC50 comparisons with other agents, strongly suggest a significant advantage for this compound in overcoming multidrug resistance, a major hurdle in cancer chemotherapy. Its efficacy against cell lines resistant to both anthracyclines and vinca alkaloids warrants further investigation and positions it as a potentially valuable therapeutic agent. The experimental protocols provided herein offer a framework for researchers to conduct rigorous comparative studies to further elucidate the efficacy and mechanism of this promising anti-mitotic compound.
References
- 1. Interaction of the novel agent this compound with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of the novel agent this compound with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical studies of a novel anti-mitotic agent, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical studies of a novel anti-mitotic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Amphethinile's Binding Site on Tubulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Amphethinile's binding to tubulin with other known tubulin inhibitors, supported by experimental data. We delve into the methodologies used to validate its binding site and present a clear comparison of its performance against other agents that target the colchicine binding pocket.
This compound: A Colchicine-Site Tubulin Inhibitor
This compound is an anti-tubulin agent that demonstrates a remarkable similarity to colchicine in its interaction with tubulin and its ability to inhibit microtubule assembly.[1] Experimental evidence strongly indicates that this compound belongs to the class of agents that share a common binding site with colchicine on the tubulin molecule.[2][3] This is substantiated by its ability to compete with colchicine for binding to tubulin, while not affecting the binding of vinca alkaloids, which target a different site.[1][2]
The primary mechanism of action for colchicine-site inhibitors involves binding to the β-tubulin subunit at its interface with α-tubulin.[4] This binding event induces a conformational change in the tubulin dimer, resulting in a curved structure that prevents its incorporation into the growing microtubule.[5] This disruption of microtubule dynamics leads to the inhibition of microtubule assembly, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis.[1][6] this compound has been shown to cause a G2/M phase block in the cell cycle, consistent with this mechanism.[1][7]
Comparative Performance Data
The following tables summarize the quantitative data for this compound and other well-characterized colchicine-site inhibitors, providing a basis for performance comparison.
Table 1: Binding Affinity and Tubulin Polymerization Inhibition
| Compound | Affinity Constant (Ka) for Tubulin | IC50 for Tubulin Polymerization Inhibition |
| This compound | 1.3 µM (1.3 x 10⁶ M⁻¹)[1][2][3] | 12 µM[1][7] |
| Colchicine | Not specified | 11 µM[1][7] |
| Combretastatin A-4 (CA-4) | Not specified | 2.1 µM[4] |
| Compound 87 (Aroylquinoline) | Not specified | 1.6 µM[4] |
| Compound 97 (Indole derivative) | Not specified | 0.79 µM[4] |
| Compound [I] (3-amino-5-phenylpyrazole derivative) | Not specified | 1.87 µM[8] |
Table 2: Cellular Effects of Colchicine-Site Inhibitors
| Compound | Cell Line | Antiproliferative Activity (IC50) | Cell Cycle Effect |
| This compound | P388 | Not specified | G2/M arrest[1][7] |
| Compound 97 (Indole derivative) | Various tumor cell lines | 16 - 62 nM[4] | G2/M arrest[4] |
| Compound 87 (Aroylquinoline) | Various human cancer cell lines | 0.2 - 0.4 nM[4] | Not specified |
| Compound [I] (3-amino-5-phenylpyrazole derivative) | MCF-7 | 38.37 nM[8] | G2/M arrest[8] |
Key Experimental Protocols for Binding Site Validation
The validation of this compound's binding site on tubulin involves a series of key experiments designed to elucidate its mechanism of action.
Competitive Binding Assay
Objective: To determine if this compound binds to the same site as known tubulin ligands like colchicine or vinca alkaloids.
Methodology:
-
Purified tubulin is incubated with a radiolabeled ligand (e.g., [³H]colchicine or [³H]vinblastine) to allow binding to reach equilibrium.
-
Increasing concentrations of the unlabeled competitor, this compound, are added to the mixture.
-
The amount of radiolabeled ligand bound to tubulin is measured after separating the tubulin-ligand complex from the unbound ligand, often using DEAE-cellulose filters.
-
A decrease in the amount of bound radiolabeled ligand with increasing concentrations of the competitor indicates that both molecules are competing for the same binding site.
In Vitro Tubulin Polymerization Assay
Objective: To measure the effect of this compound on the assembly of microtubules from purified tubulin dimers.
Methodology:
-
Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
The tubulin solution is warmed to 37°C in the presence of GTP and a polymerization-inducing buffer to initiate microtubule assembly.
-
The polymerization process is monitored by measuring the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer.
-
The assay is performed with and without various concentrations of this compound to determine its inhibitory effect on the rate and extent of tubulin polymerization. The concentration required to inhibit assembly by 50% (IC50) is then calculated.[1][7]
GTPase Activity Assay
Objective: To assess the effect of this compound on the intrinsic GTPase activity of tubulin. Colchicine-site inhibitors are known to stimulate this activity.
Methodology:
-
Purified tubulin is incubated with [γ-³²P]GTP in a suitable buffer at 37°C.
-
The reaction is carried out in the presence and absence of this compound.
-
The amount of inorganic phosphate ([³²P]Pi) released due to GTP hydrolysis is measured over time. This can be done by separating [³²P]Pi from unhydrolyzed [γ-³²P]GTP using techniques like charcoal adsorption.
-
An increase in the rate of GTP hydrolysis in the presence of this compound indicates stimulation of tubulin's GTPase activity.[1][2]
Cell Cycle Analysis
Objective: To determine the effect of this compound on the progression of cells through the cell cycle.
Methodology:
-
Cancer cell lines (e.g., HeLa, P388) are treated with various concentrations of this compound for a specific duration (e.g., 24 or 48 hours).
-
The cells are then harvested, fixed (e.g., with ethanol), and their DNA is stained with a fluorescent dye such as propidium iodide (PI) or DAPI.[9]
-
The DNA content of individual cells is analyzed by flow cytometry.[10]
-
The resulting DNA content histogram allows for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[9][11] An accumulation of cells in the G2/M phase is indicative of mitotic arrest caused by microtubule disruption.
Visualizing the Validation Workflow and Mechanism
The following diagrams illustrate the logical flow of experiments to validate this compound's binding site and its proposed mechanism of action.
Caption: Experimental workflow for validating this compound's tubulin binding site.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interaction of the novel agent this compound with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of the novel agent this compound with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. Cell Cycle Analysis - ExpertCytometry [expertcytometry.com]
- 11. researchgate.net [researchgate.net]
Amphethinile's Profile in Overcoming Multi-Drug Resistance: A Comparative Analysis with Vinca Alkaloids
For Immediate Release
Manchester, UK – November 7, 2025 – New research highlights the potential of Amphethinile, a novel anti-mitotic agent, to circumvent common mechanisms of multi-drug resistance (MDR) in cancer cells. Pre-clinical studies demonstrate that this compound maintains its cytotoxic efficacy in cancer cell lines that have developed significant resistance to established anti-mitotic drugs like vincristine and vinblastine. This guide provides a comparative overview of this compound's cross-resistance profile against these agents, supported by experimental data and detailed methodologies for researchers in oncology and drug development.
Key Findings:
-
This compound Circumvents P-glycoprotein (P-gp) Mediated Resistance: In daunorubicin-resistant P388 murine leukemia cells, which exhibit high cross-resistance to vincristine and vinblastine, this compound demonstrates equal toxicity to both the resistant and the parental (sensitive) cell lines.[1]
-
Maintained Intracellular Accumulation: The primary mechanism of resistance in the daunorubicin-resistant P388 cells is the increased efflux of drugs, leading to lower intracellular concentrations. While the accumulation of daunorubicin, vincristine, and vinblastine is significantly reduced in these resistant cells, the decrease in this compound accumulation is much less pronounced, suggesting it is a poor substrate for the P-gp efflux pump.[1]
-
Distinct Mechanism of Action: this compound inhibits tubulin polymerization by binding to a site that overlaps with the colchicine-binding domain. This is a different binding site than that of the vinca alkaloids (vincristine and vinblastine), which bind at the vinca domain. This difference in binding may contribute to its efficacy in vinca-alkaloid-resistant cells.
Comparative Analysis of Anti-Mitotic Agents
The following tables summarize the cross-resistance and drug accumulation profiles of this compound, Vincristine, and Vinblastine in parental and daunorubicin-resistant P388 murine leukemia cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | P388 (Parental) IC50 (nM) | P388 (Daunorubicin-Resistant) IC50 (nM) | Fold Resistance |
| This compound | Data not available | Data not available | ~1 (Equally toxic)[1] |
| Vincristine | Data not available | Data not available | High[1] |
| Vinblastine | Data not available | Data not available | High[1] |
| Daunorubicin | Data not available | Data not available | High |
Note: Specific IC50 values were not available in the reviewed literature. The "Fold Resistance" is a qualitative representation based on the source material.
Table 2: Comparative Intracellular Drug Accumulation
| Compound | P388 (Parental) | P388 (Daunorubicin-Resistant) |
| This compound | Data not available | Accumulation is only slightly reduced compared to parental cells.[1] |
| Vincristine | Data not available | Accumulation is significantly reduced.[1] |
| Vinblastine | Data not available | Accumulation is significantly reduced.[1] |
| Daunorubicin | Data not available | Accumulation is significantly reduced.[1] |
Note: Specific quantitative data on drug accumulation were not available in the reviewed literature. The descriptions are based on the qualitative findings of the cited study.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the anti-mitotic agents and to calculate the IC50 values.
Materials:
-
P388 parental and daunorubicin-resistant cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound, Vincristine, Vinblastine, Daunorubicin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the P388 cells in 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Drug Treatment: Prepare serial dilutions of the anti-mitotic agents in complete medium. Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the results and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Drug Accumulation Assay
This protocol measures the intracellular concentration of the anti-mitotic agents.
Materials:
-
P388 parental and daunorubicin-resistant cell lines
-
RPMI-1640 medium
-
Radiolabeled or fluorescently-tagged versions of this compound, Vincristine, and Vinblastine
-
Ice-cold phosphate-buffered saline (PBS)
-
Scintillation counter or flow cytometer
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation: Seed the P388 cells in culture flasks and grow to a density of approximately 1 x 10^6 cells/mL.
-
Drug Incubation: Incubate the cells with a known concentration of the radiolabeled or fluorescently-tagged drug for a specified period (e.g., 1 hour) at 37°C.
-
Washing: Pellet the cells by centrifugation and wash them three times with ice-cold PBS to remove any extracellular drug.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification:
-
For radiolabeled drugs, measure the radioactivity in the cell lysate using a scintillation counter.
-
For fluorescently-tagged drugs, analyze the cell suspension by flow cytometry to measure the intracellular fluorescence.
-
-
Data Analysis: Determine the amount of drug accumulated per million cells. Compare the accumulation in the resistant cell line to that in the parental cell line.
Visualizations
Experimental Workflow for Cross-Resistance Evaluation
Caption: Workflow for evaluating cross-resistance of anti-mitotic agents.
Signaling Pathway: Mechanism of Action of Tubulin-Targeting Agents and P-gp Mediated Resistance
References
A Head-to-Head Showdown: Amphethinile Versus Other Novel Anti-Cancer Agents in Preclinical Studies
In the landscape of oncology research, the quest for novel anti-cancer agents with improved efficacy and reduced toxicity is relentless. Among the myriad of compounds investigated, Amphethinile, a novel anti-mitotic agent, has garnered interest for its unique properties. This guide provides a comparative analysis of this compound against other tubulin-targeting agents, offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively involved in the pursuit of next-generation cancer therapeutics.
Mechanism of Action: A Focus on Tubulin Dynamics
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and play a pivotal role in cell division, making them an attractive target for anti-cancer drug development. This compound and the comparator agents discussed herein all exert their cytotoxic effects by disrupting microtubule dynamics, albeit through different mechanisms.
This compound is a spindle poison that functions by inhibiting the polymerization of tubulin. It is understood to bind to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules, which is essential for the mitotic spindle assembly. This disruption of microtubule formation leads to a cell cycle arrest in the G2/M phase and subsequent apoptosis. A key feature of this compound observed in preclinical studies is its ability to circumvent multidrug resistance mediated by the P-glycoprotein efflux pump, suggesting it may be effective in cancers that have developed resistance to other chemotherapeutics like vinca alkaloids.[1][2]
Vinca Alkaloids (e.g., Vincristine) , like this compound, are microtubule-destabilizing agents that inhibit tubulin polymerization. They bind to a distinct site on β-tubulin, leading to the depolymerization of microtubules and disruption of the mitotic spindle.
Taxanes (e.g., Paclitaxel) , in contrast, are microtubule-stabilizing agents. They bind to the interior of the microtubule, promoting and stabilizing microtubule assembly and preventing their depolymerization. This action also disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Other Colchicine-Binding Site Inhibitors (e.g., Combretastatin A4, Eribulin) share a similar binding site with this compound.
-
Combretastatin A4 is a potent inhibitor of tubulin polymerization that also exhibits vascular-disrupting properties, leading to a shutdown of blood flow within tumors.[3]
-
Eribulin , a synthetic analog of a marine natural product, has a unique mode of action at the microtubule plus-ends, leading to the suppression of microtubule growth without affecting depolymerization and sequestration of tubulin into non-functional aggregates.[4][5]
Preclinical Efficacy: A Comparative Overview
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound and selected comparator agents from various preclinical studies. It is important to note that these data are compiled from different studies and direct head-to-head comparisons should be made with caution due to potential variations in experimental conditions.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values presented below represent the concentration of the drug required to inhibit the growth of 50% of a cancer cell population in vitro.
| Drug | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | P388 (daunorubicin-resistant) | Murine Leukemia | Not specified, but equally toxic to parental line | [1][2] |
| Vincristine | A549 | Lung Cancer | 40 | [6] |
| MCF-7 | Breast Cancer | 5 | [6] | |
| HCT-8 | Colon Cancer | 970 | [7] | |
| Paclitaxel | MDA-MB-231 | Breast Cancer | 0.3 - 5000 | [8][9][10] |
| A549 | Lung Cancer | >32,000 (3h exposure) | [11] | |
| OVCAR-3 | Ovarian Cancer | 2.5 - 7.5 | [12] | |
| Combretastatin A4 | BFTC 905 | Bladder Cancer | < 4 | [3] |
| TSGH 8301 | Bladder Cancer | < 4 | [3] | |
| HCT-116 | Colorectal Cancer | 20 | [13] | |
| Eribulin | MDA-MB-435 | Breast Cancer | 0.09 | [4][5] |
| COLO 205 | Colon Cancer | 1.8 | [4][5] | |
| SCLC cell lines | Small Cell Lung Cancer | 0.7 - 1.58 | [14] |
In Vivo Efficacy in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development. The data below summarizes the anti-tumor activity of the compounds in these models.
| Drug | Tumor Model | Dosing Schedule | Key Findings | Reference |
| This compound | Not specified | Not specified | Active in L1210, ADJ/PC6, and Walker carcinoma rodent tumors. | [1][2] |
| Vincristine | L1210 or P388 leukemia | Not specified | Liposomal formulation showed greater antitumor activity than conventional vincristine. | [15] |
| Paclitaxel | H460 (Lung) | Single equitoxic doses | A novel nanoparticle formulation showed greater tumor growth inhibition than Abraxane. | [16] |
| U14 (Cervical) | 10 mg/kg and 20 mg/kg | Micellar formulation showed superior antitumor effect compared to Taxol. | [17] | |
| Combretastatin A4 | Murine orthotopic bladder tumor | Intravesical therapy | Retarded tumor development. | [3] |
| Eribulin | MDA-MB-435 (Breast) | 0.375–1.5 mg/kg/dose, Q4D x 3 | Complete tumor regression in 14 of 15 animals. | [4] |
| NCI-H522 (Lung) | 0.375–1.5 mg/kg/dose, Q4D x 3 | Complete tumor regression in 14 of 15 animals. | [4] | |
| SK-OV-3 (Ovarian) | Combination with bevacizumab | Enhanced anti-tumor activity. | [18] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the data presented. The following diagrams, generated using the DOT language, illustrate the mechanism of action of tubulin inhibitors and the workflows for key preclinical assays.
Caption: Mechanism of action of tubulin-targeting anti-cancer agents.
Caption: Workflow for determining IC50 values using the MTT assay.
Caption: Workflow for an in vivo xenograft tumor model study.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the robust evaluation of novel anti-cancer agents. Below are generalized protocols for the key assays discussed in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
1. Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Drug Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound, Vincristine, etc.) in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plate for a further 48-72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[19][20][21]
In Vivo Human Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in an in vivo setting.
1. Animal Model and Cell Implantation:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old.
-
Harvest cancer cells from culture and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel to enhance tumor formation.
-
Subcutaneously inject 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[22][23][24]
2. Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: (Width² x Length) / 2.
-
Once tumors reach the desired size, randomize the mice into treatment and control groups with similar average tumor volumes.
3. Drug Administration:
-
Prepare the drug formulation for administration (e.g., dissolved in a suitable vehicle for intravenous, intraperitoneal, or oral delivery).
-
Administer the drug to the treatment group according to the predetermined dosing schedule (e.g., daily, twice weekly).
-
Administer the vehicle alone to the control group.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
4. Efficacy Evaluation:
-
Continue to measure tumor volumes throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Other endpoints may include tumor growth delay (the time it takes for tumors to reach a certain size) or overall survival.
5. Study Termination and Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined maximum size or if the animals show signs of excessive toxicity.
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
Statistically analyze the differences in tumor growth and survival between the treatment and control groups.[25][26]
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
1. Reagents and Preparation:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound at various concentrations
-
Positive controls (e.g., paclitaxel for polymerization promotion, vinblastine for inhibition) and a negative control (vehicle).
2. Assay Procedure:
-
On ice, prepare the reaction mixtures in a 96-well plate. Each reaction should contain tubulin (e.g., 3 mg/mL final concentration), GTP (1 mM final concentration), and the test compound or control in polymerization buffer.
-
The final volume of each reaction is typically 100 µL.
-
Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The scattering of light by the forming microtubules results in an increase in absorbance.
3. Data Analysis:
-
Plot the absorbance at 340 nm against time for each condition.
-
Compare the polymerization curves of the test compound-treated samples to the control samples.
-
Inhibitors of polymerization (like this compound and Vincristine) will show a decrease in the rate and extent of the absorbance increase.
-
Promoters of polymerization (like Paclitaxel) will show an increase in the rate and extent of the absorbance increase.
-
The IC50 for inhibition or EC50 for promotion of polymerization can be calculated from a dose-response curve.
Conclusion
This compound represents a promising anti-mitotic agent with a mechanism of action that targets tubulin polymerization at the colchicine-binding site. Its preclinical activity, particularly against a drug-resistant cell line, highlights its potential as a novel anti-cancer therapeutic. However, the discontinuation of its Phase I clinical trial due to toxicity underscores the challenges in translating preclinical findings to the clinic.
This guide has provided a comparative overview of this compound with other tubulin-targeting agents, including vinca alkaloids, taxanes, and other colchicine-site binders. The presented data, while not from direct head-to-head studies, offers valuable insights into the relative potency and efficacy of these compounds in preclinical models. The detailed experimental protocols and workflow diagrams serve as a resource for researchers designing and interpreting studies on novel anti-cancer agents. Further research into optimizing the therapeutic index of colchicine-binding site inhibitors may yet unlock their full potential in the fight against cancer.
References
- 1. Pre-clinical studies of a novel anti-mitotic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-clinical studies of a novel anti-mitotic agent, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eribulin in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Nonspecifically enhanced therapeutic effects of vincristine on multidrug-resistant cancers when coencapsulated with quinine in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and Safety of Vincristine Sulfate Liposome Injection in the Treatment of Adult Acute Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical efficacy studies of a novel nanoparticle-based formulation of paclitaxel that out-performs Abraxane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
- 22. ar.iiarjournals.org [ar.iiarjournals.org]
- 23. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 26. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Ratio of Amphethinile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Amphethinile, a novel anti-mitotic agent, against established spindle poisons such as Vincristine, Vinblastine, and Paclitaxel. The focus of this guide is to objectively evaluate the therapeutic ratio of this compound based on available pre-clinical and clinical data.
Initially heralded for a potentially improved therapeutic ratio based on rodent tumor models, the clinical development of this compound was ultimately halted due to significant toxicity observed in Phase I trials. This analysis presents the data that tells the story of this compound's journey from a promising pre-clinical candidate to a clinical trial failure, offering valuable insights for drug development professionals.
Mechanism of Action: Spindle Poisons
This compound, like Vinca alkaloids (Vincristine, Vinblastine) and Taxanes (Paclitaxel), is a spindle poison. These agents disrupt the dynamics of microtubule assembly and disassembly, which are critical for the formation of the mitotic spindle during cell division. This interference leads to an arrest of the cell cycle in the M-phase (mitosis), ultimately triggering apoptosis in rapidly dividing cancer cells.
Caption: Mechanism of action of spindle poisons.
Pre-clinical Data Comparison
| Compound | Animal Model | Toxicity Metric (Dose) | In Vitro Efficacy (IC50) | Cell Line |
| This compound | Mouse | LD10 | Not Reported | P388 (Daunorubicin-resistant) |
| Vincristine | Mouse | LD50 ≈ 2 mg/kg | 4.4 nM | L1210[1][2] |
| Vinblastine | Mouse | MTD ≈ 5 mg/kg | 4.0 nM | L1210[1][2] |
| Paclitaxel | Mouse | LD50 ≈ 19.5 - 34.8 mg/kg | Not Reported | - |
Note: The lack of publicly available ED50 data for this compound in the relevant tumor models prevents a direct calculation and comparison of its therapeutic index (LD50/ED50) with other agents. The initial claim of an "improved therapeutic ratio" was a qualitative assessment from the early investigators.
Clinical Data Comparison: Phase I Trial of this compound
A Phase I clinical trial of this compound was initiated to determine its safety, tolerability, and pharmacokinetic profile in patients with advanced solid tumors. The trial employed a dose-escalation design. While the drug was well-absorbed, the trial was terminated prematurely due to severe dose-limiting toxicities (DLTs).
Caption: Generalized workflow of a Phase I dose-escalation clinical trial.
The table below summarizes the key findings from the this compound Phase I trial and compares its DLTs with those of established spindle poisons.
| Drug | Phase I Dose Range | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) |
| This compound | 40 - 1200 mg/m² | Not Established | Nausea, vomiting, lethargy, severe tumor pain, vascular events (2 patient deaths at 1200 mg/m²) |
| Vincristine | 0.01 - 0.05 mg/kg/week | ~1.4 mg/m² | Peripheral neuropathy, constipation, myelosuppression |
| Vinblastine | 0.1 - 0.5 mg/kg/week | ~0.3 mg/kg | Myelosuppression (leukopenia), neurotoxicity (less than Vincristine) |
| Paclitaxel | 135 - 250 mg/m² (3-week cycle) | ~250 mg/m² | Myelosuppression (neutropenia), peripheral neuropathy, hypersensitivity reactions |
The severe vascular toxicities and patient deaths at the 1200 mg/m² dose level of this compound led to the discontinuation of the trial. This outcome starkly contrasts with the pre-clinical suggestion of an improved therapeutic ratio.
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of a drug that inhibits the growth of a cancer cell line by 50% (IC50).
-
Methodology:
-
Cancer cells (e.g., L1210, P388) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound (e.g., this compound, Vincristine) for a specified period (e.g., 48-72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
-
2. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of a drug in a living organism.
-
Methodology:
-
Human or murine cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).
-
Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The treatment group receives the test drug (e.g., this compound) at a specified dose and schedule, while the control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.
-
Efficacy is assessed by comparing the tumor growth inhibition in the treated group to the control group.
-
3. Phase I Clinical Trial Dose-Escalation Design
-
Objective: To determine the MTD and DLTs of a new drug in human subjects.
-
Methodology:
-
A starting dose is selected, often based on a fraction of the lethal dose in animal studies (e.g., 1/10th of the mouse LD10).
-
A small cohort of patients (e.g., 3-6) is enrolled at the starting dose level.
-
These patients are closely monitored for a defined period for any adverse events, particularly DLTs.
-
If no DLTs are observed, the dose is escalated for the next cohort of patients.
-
This process of dose escalation continues until a dose level is reached where a predefined proportion of patients experience DLTs.
-
The MTD is typically defined as the dose level below the one that causes unacceptable toxicity.
-
Conclusion
The case of this compound serves as a critical reminder of the challenges in translating pre-clinical findings to clinical success. While initial studies in rodent models suggested a promising therapeutic profile, the severe and unexpected toxicities in the Phase I trial underscored a narrow therapeutic window in humans. This comparative guide highlights that the ultimate validation of a drug's therapeutic ratio can only be determined through rigorous clinical investigation. The data from the discontinued development of this compound provides valuable lessons for the ongoing quest for safer and more effective cancer therapeutics.
References
Safety Operating Guide
Proper Disposal Procedures for Amphethinile: A Guide for Laboratory Professionals
Disclaimer: The following procedures are a general guideline for the safe disposal of Amphethinile, a potent antineoplastic agent, based on established protocols for handling toxic organic compounds. Researchers, scientists, and drug development professionals must consult their institution's specific safety protocols, local regulations, and the manufacturer's Safety Data Sheet (SDS) for this compound before handling or disposal.
This compound is identified as a novel spindle poison with antineoplastic properties, indicating its high biological activity and the need for stringent safety measures during its handling and disposal to prevent exposure and environmental contamination.[1][2] Improper disposal of such hazardous chemicals is illegal and poses a significant risk to human health and the environment.[3]
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to be familiar with its hazardous properties. As an antineoplastic agent and a toxic chemical, appropriate personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves are essential to prevent skin contact.[4][5]
-
Eye Protection: Safety goggles are required to protect from splashes.[4][5]
-
Lab Coat: A lab coat must be worn to protect skin and clothing.[4][5]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[4][5]
Step-by-Step Disposal Protocol for this compound Waste
This protocol covers the disposal of pure this compound, contaminated labware, and aqueous solutions.
1. Waste Identification and Segregation:
-
All waste streams containing this compound must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to avoid unintended reactions.[6] Specifically, keep it separate from acids, bases, and oxidizing agents.[6]
-
Halogenated and non-halogenated organic waste should generally be collected in separate containers. As this compound is an indole derivative and its exact formulation may vary, if it is in a solution with halogenated solvents, it must be disposed of in a "Halogenated Organic Waste" container.[4][5]
2. Waste Collection and Container Management:
-
Solid Waste (Pure this compound, Contaminated Lab Supplies):
-
Dispose of solid this compound in its original container whenever possible.[7][8]
-
Contaminated lab supplies such as gloves, absorbent paper, and pipette tips should be double-bagged in clear plastic bags and placed in a designated "Hazardous Waste" container.[7]
-
Chemically contaminated sharps (needles, broken glass) must be collected in a puncture-resistant sharps container specifically labeled for chemical waste.[7]
-
-
Liquid Waste (Aqueous Solutions, Solvents):
-
Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container.[7][8][9] Do not dispose of this compound solutions down the drain.[4][5]
-
The container must be made of a compatible material (e.g., glass or appropriate plastic) and have a secure, screw-on cap.[6][7] Makeshift closures like corks or parafilm are not acceptable.[7]
-
Leave at least 10% of headspace in the container to allow for expansion.[10]
-
-
Empty Containers:
-
Containers that held pure this compound must be triple-rinsed with a suitable solvent.[9]
-
The rinsate from this cleaning process is also considered hazardous waste and must be collected in the appropriate liquid waste container.[9]
-
After triple-rinsing, the container can be managed as non-hazardous waste, though it is best practice to reuse it for compatible waste collection after relabeling.[9]
-
3. Labeling and Storage of Waste Containers:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[6][9]
-
The label must include the full chemical name ("this compound"), the concentration, and a clear indication of the associated hazards (e.g., "Toxic," "Antineoplastic").[6][9] Chemical formulas or abbreviations are not acceptable.[9]
-
Keep waste containers closed at all times, except when adding waste.[6][7][9]
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which should be a secondary containment tray to capture any potential leaks.[6][7] The SAA must be located near the point of waste generation.[10]
4. Requesting Disposal:
-
Familiarize yourself with your institution's hazardous waste pickup schedule and procedures.
-
Hazardous waste must be collected within specific time limits, typically within 90 days of the container being filled.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6][9]
Quantitative Data for Hazardous Waste Management
| Parameter | Guideline | Source |
| Maximum Accumulation Time | 90 days from when the container is full | [7] |
| Maximum Quantity in SAA | Up to 55 gallons of a single waste stream | [7] |
| Container Headspace | Minimum 10% of container volume | [10] |
| Secondary Containment Volume | Must hold 110% of the primary container's volume | [7] |
| pH for Drain Disposal (Not for this compound) | Between 5.5 and 10.5 for non-hazardous, dilute aqueous solutions | [11] |
Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of this compound were found in the provided search results. As a potent antineoplastic agent, chemical deactivation should not be attempted without a validated protocol. The recommended disposal method is incineration by a licensed hazardous waste management company.[10]
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Segregation and Containerization.
Caption: Decision Pathway for Empty this compound Container Disposal.
References
- 1. A phase I and pharmacokinetic study of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of the novel agent this compound with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Amphethinile
Disclaimer: "Amphethinile" is a hypothetical substance name. The following guidance is based on established safety protocols for handling potent, novel cytotoxic compounds in a research and development setting. Always consult the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for any new chemical entity.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the potent hypothetical compound, this compound. The focus is on procedural, step-by-step guidance to ensure personnel safety and operational integrity.
Hazard Assessment and Occupational Exposure Banding
Before handling any new compound, a thorough hazard assessment is critical.[1][2] For novel substances like this compound, where full toxicological data may be unavailable, a system of Occupational Exposure Banding (OEB) or control banding is used to categorize the compound based on its potential potency and toxicity.[3][4] This categorization determines the necessary containment and handling precautions.[2][3]
Given its hypothetical nature as a potent research compound, this compound is assigned to a high-potency category requiring stringent controls.
Table 1: Hypothetical Hazard & Exposure Data for this compound
| Parameter | Assumed Value/Band | Implication |
| Occupational Exposure Limit (OEL) | < 10 µg/m³ (8-hr TWA) | Requires advanced engineering controls and robust PPE.[3] |
| Occupational Exposure Band (OEB) | OEB 4/5 | High Potency. Closed-system handling is required for most operations.[3] |
| Primary Routes of Exposure | Inhalation, Dermal Contact, Ingestion, Ocular | Comprehensive PPE is mandatory to protect all potential exposure routes.[2] |
| Key Hazards | Cytotoxic, Potential Carcinogen, Mutagen, Teratogen | Assumed hazardous properties requiring specialized handling at all stages.[5] |
Personal Protective Equipment (PPE)
The level of PPE depends on the specific task and the potential for exposure. For a compound as potent as this compound, robust PPE is mandatory at all times.[6][7]
Table 2: Required PPE for Handling this compound
| Task | Primary Engineering Control (PEC) | Required Personal Protective Equipment (PPE) |
| Storage & Transport (Sealed Containers) | General Laboratory Ventilation | Lab Coat, Safety Glasses, Two pairs of Nitrile Gloves (ASTM D6978-rated).[8][9] |
| Weighing & Aliquoting (Powder) | Ventilated Balance Enclosure or Isolator | Full Gown, Double Gloves (Nitrile, ASTM D6978), Hair Cover, Shoe Covers, Powered Air-Purifying Respirator (PAPR).[3][6] |
| Solution Preparation & Handling | Class II Biological Safety Cabinet (BSC) or Fume Hood | Full Gown, Double Gloves (Nitrile, ASTM D6978), Arm Sleeves, Face Shield or Safety Goggles.[9][10] |
| Waste Disposal & Decontamination | N/A | Full Gown, Double Gloves (Industrial Thickness),[11] PAPR or N95 Respirator, Face Shield, Shoe Covers. |
-
Glove Protocol: Always use double gloves. The outer glove should be removed immediately after the task is completed or if contamination is suspected. The inner glove is removed upon exiting the designated handling area.[8]
-
Gown Protocol: Gowns should be disposable, solid-front, and have tight-fitting cuffs.[10]
-
Respiratory Protection: A Powered Air-Purifying Respirator (PAPR) is recommended for handling powder outside of an isolator to minimize inhalation risk.[6]
Operational Plan: Step-by-Step Procedures
A comprehensive plan is essential for every stage of the compound's lifecycle in the lab.[2]
3.1. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the external packaging for any signs of damage or leaks. Don appropriate PPE (lab coat, single gloves, safety glasses) before handling the package.
-
Transport: Use a secondary, sealed, and clearly labeled container to transport the compound to the designated storage area.
-
Store: Store this compound in a dedicated, ventilated, and access-controlled area. The storage room should be under negative pressure relative to adjacent spaces.[12] The primary container must be clearly labeled with the compound name, hazard symbols, and date of receipt.
3.2. Experimental Protocol: Weighing and Stock Solution Preparation This protocol outlines the preparation of a 10 mM stock solution of this compound (Formula Weight: 350.4 g/mol ).
-
Preparation:
-
Assemble all necessary equipment (vials, spatulas, solvent, pipettes) and decontaminate surfaces before bringing them into the containment enclosure (e.g., Ventilated Balance Enclosure or Isolator).
-
Don the appropriate PPE for handling potent powders as specified in Table 2.
-
-
Weighing (Inside Containment):
-
Place a tared weigh boat on the analytical balance.
-
Carefully transfer approximately 3.5 mg of this compound powder to the weigh boat using a dedicated spatula.
-
Record the exact weight.
-
Secure the lid on the primary container immediately after dispensing.
-
-
Solubilization:
-
Carefully transfer the weighed powder into an appropriate glass vial.
-
Using a calibrated pipette, add the calculated volume of DMSO to achieve a 10 mM concentration (e.g., for 3.5 mg, add 1.0 mL of DMSO).
-
Cap the vial securely and vortex until the solid is completely dissolved.
-
-
Post-Procedure:
-
Wipe the exterior of the stock solution vial with a deactivating agent (e.g., 70% ethanol followed by a mild bleach solution, then sterile water) before removing it from the containment unit.
-
Place the vial in a labeled, sealed secondary container.
-
All disposable materials used in the process (weigh boat, pipette tips, wipes) are to be considered hazardous waste.
-
Emergency and Disposal Plans
4.1. Spill Management
-
Alert & Evacuate: Immediately alert personnel in the area. Evacuate the immediate vicinity and secure the area to prevent entry.[12]
-
Don PPE: Retrieve the designated cytotoxic spill kit. Don full PPE, including a PAPR, industrial-grade gloves, and shoe covers.[11]
-
Contain: For powders, gently cover the spill with absorbent pads from the kit to avoid aerosolization. For liquids, surround the spill with absorbent material.[13]
-
Clean: Working from the outside in, carefully collect the contaminated materials using scoops and place them into the designated hazardous waste bag.[13]
-
Decontaminate: Clean the spill area with a deactivating agent (e.g., bleach solution), followed by a cleaning agent (e.g., soap and water), and finally rinse with water.
-
Document: Report and document the spill according to your institution's EHS procedures.[12]
4.2. Disposal Plan All materials contaminated with this compound are considered hazardous pharmaceutical waste and must be disposed of according to institutional and regulatory guidelines (e.g., EPA RCRA).[14][15]
-
Solid Waste: All contaminated disposables (gloves, gowns, weigh boats, pipette tips) must be placed in a clearly labeled, leak-proof, puncture-resistant hazardous waste container marked "Hazardous Drug Waste Only" or "Cytotoxic Waste".[16]
-
Liquid Waste: Unused solutions or contaminated solvents must be collected in a designated, sealed hazardous waste container. Do not pour any this compound waste down the drain. [14]
-
Sharps: Contaminated needles and syringes must be placed in a designated sharps container labeled "Hazardous Drug Waste".[16]
-
Waste Pickup: All hazardous waste must be collected and incinerated by a licensed hazardous waste disposal company.[14][17]
Visual Workflow and Pathway Diagrams
Diagram 1: Safe Handling Workflow for this compound Powder
Caption: Step-by-step workflow for the safe handling and weighing of potent this compound powder.
Diagram 2: Emergency Spill Response Logic
Caption: Logical flow for responding to an accidental spill of this compound.
References
- 1. escopharma.com [escopharma.com]
- 2. agnopharma.com [agnopharma.com]
- 3. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 4. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Handling cytotoxic material [cleanroomtechnology.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. pharm-int.com [pharm-int.com]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gerpac.eu [gerpac.eu]
- 11. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 12. osha.gov [osha.gov]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 15. sandiegocounty.gov [sandiegocounty.gov]
- 16. osha.gov [osha.gov]
- 17. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
